Diphenyliodonium iodide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
diphenyliodanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.HI/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIRVUAXANLUPO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10182-84-0 (Parent) | |
| Record name | Diphenyliodonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10944820 | |
| Record name | Diphenyliodanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2217-79-0 | |
| Record name | Diphenyliodonium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyliodonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyliodanium iodide | |
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| Record name | Diphenyliodonium iodide | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Diphenyliodonium Iodide
This technical guide provides a comprehensive overview of the synthesis and characterization of diphenyliodonium iodide, a valuable arylation reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It details established synthetic protocols, characterization methodologies, and presents key data in a structured format for clarity and ease of comparison.
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic routes. A well-established and reliable method involves the reaction of an equimolar mixture of iodosobenzene and iodoxybenzene in the presence of a base, followed by precipitation with a soluble iodide salt.[1] Alternative approaches include the direct synthesis from arenes and iodoarenes using a strong oxidizing agent like potassium persulfate (K₂S₂O₈).
The following table summarizes the quantitative data for a typical synthesis of this compound based on the reaction of iodosobenzene and iodoxybenzene.
| Parameter | Value | Reference |
| Iodosobenzene (molar quantity) | 0.1 mole (22 g) | [1] |
| Iodoxybenzene (molar quantity) | 0.1 mole (24 g) | [1] |
| Sodium Hydroxide (1N) | 200 ml | [1] |
| Potassium Iodide (molar quantity) | 0.12 mole (20 g) | [1] |
| Product Yield | 29–30 g (70–72%) | [1] |
| Melting Point | 172–175 °C (with decomposition) | [1] |
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
Iodosobenzene (22 g, 0.1 mole)
-
Iodoxybenzene (24 g, 0.1 mole)
-
1 N Sodium Hydroxide (NaOH) solution (200 ml)
-
Deionized Water
-
Potassium Iodide (KI) (20 g, 0.12 mole)
Procedure:
-
A mixture of iodosobenzene (22 g) and iodoxybenzene (24 g) is combined with 200 ml of 1 N sodium hydroxide.
-
The mixture is stirred gently for 24 hours. This results in a brown slurry.
-
The slurry is then diluted with 1 liter of cold water and stirred thoroughly.
-
After allowing the mixture to settle, the supernatant solution, which contains diphenyliodonium iodate, is decanted through a filter.
-
The solid residue is extracted twice more with 500 ml portions of water. The extracts are separated by decantation through a filter.
-
The filtrates are combined, and an aqueous solution of potassium iodide (20 g in a minimal amount of water) is added.
-
A bulky white precipitate of this compound forms. The mixture is allowed to stand for one to two hours with occasional shaking to ensure complete precipitation.
-
The precipitate is collected by suction filtration, washed with water, and dried at room temperature.
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The synthesized this compound must be characterized to confirm its identity and purity. Standard analytical techniques for this purpose include melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The table below summarizes the expected characterization data for this compound.
| Technique | Parameter | Expected Value/Observation | Reference |
| Melting Point | Melting Range | 172–175 °C[1] or 180-183 °C[2] (with decomposition) | [1][2] |
| ¹H NMR | Chemical Shift (δ) | Multiplets in the aromatic region (~7.0-8.5 ppm) corresponding to the phenyl protons. | [3][4] |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3100-3000 (Aromatic C-H stretch), ~1600-1450 (C=C ring stretch), ~600-500 (C-I stretch). | [5] |
| Mass Spectrometry | m/z | 280.98 (for the diphenyliodonium cation, [C₁₂H₁₀I]⁺). | [6] |
| Appearance | Physical State | White to light yellow solid. | [2][3] |
2.2.1 Melting Point Determination:
-
A small amount of the dried this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is increased gradually, and the range from which the solid begins to melt until it becomes completely liquid is recorded. The decomposition of the sample may also be noted.
2.2.2 ¹H NMR Spectroscopy:
-
A small sample of this compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, as it is soluble in some organic solvents).
-
The solution is transferred to an NMR tube.
-
The ¹H NMR spectrum is acquired on an NMR spectrometer. The chemical shifts, integration, and multiplicity of the signals are analyzed to confirm the presence of the phenyl groups.
2.2.3 IR Spectroscopy:
-
A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or the spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory.
-
The IR spectrum is recorded using an FTIR spectrometer.
-
The characteristic absorption bands for the aromatic C-H and C=C bonds are identified to confirm the presence of the phenyl rings. The C-I stretch is also a key identifier.[5][7]
2.2.4 Mass Spectrometry:
-
A dilute solution of the sample is prepared in a suitable solvent.
-
The solution is introduced into the mass spectrometer (e.g., using electrospray ionization - ESI).
-
The mass spectrum is recorded, and the mass-to-charge ratio (m/z) of the parent ion is determined to confirm the molecular weight of the diphenyliodonium cation.
Caption: Workflow for the characterization of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chembk.com [chembk.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. DIPHENYLIODONIUM CHLORIDE(1483-72-3) 1H NMR spectrum [chemicalbook.com]
- 5. docbrown.info [docbrown.info]
- 6. Diphenyliodonium | C12H10I+ | CID 12877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Physical and chemical properties of Diphenyliodonium iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and key applications of Diphenyliodonium Iodide (CAS No. 2217-79-0). The information is curated for professionals in research, chemical synthesis, and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Physical and Chemical Properties
This compound is a versatile organoiodine compound, appearing as a white to light yellow solid or crystalline powder. It is a salt consisting of a diphenyliodonium cation and an iodide anion. This structure makes it a valuable reagent in organic synthesis, particularly as a photoinitiator and an arylating agent.[1]
Quantitative physical data for this compound are summarized in the table below. It is noteworthy that the reported melting point varies across different sources, which may be attributed to impurities or different measurement conditions. The compound is generally soluble in organic solvents but has limited solubility in water.[2][3]
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀I₂ | [4][5] |
| Molecular Weight | 408.02 g/mol | [4][5] |
| Appearance | White to light yellow solid/crystals | [1][4] |
| Melting Point | 162-164 °C | [5] |
| 172-175 °C (with vigorous decomposition) | [6] | |
| ~180-183 °C | [2] | |
| Solubility | Soluble in alcohols, ethers, chlorides, acetone, DMSO | [2][3] |
| Limited solubility in water | [3] | |
| Sensitivity | Light Sensitive | [5] |
This compound exhibits several key chemical behaviors:
-
Photoinitiator: Upon exposure to UV light, it undergoes photolysis to generate free radicals, making it a highly effective photoinitiator for rapid curing processes in UV-curable coatings, inks, and adhesives.[1]
-
Oxidizing Agent: The iodonium moiety is a powerful oxidizing agent, enabling its use in various synthetic transformations.[3]
-
Arylating Agent: It serves as an electrophilic source of a phenyl group, reacting with a wide range of nucleophiles in arylation reactions. This is crucial for the synthesis of complex organic molecules in the pharmaceutical and agrochemical industries.[1][2]
-
Reactive Oxygen Species (ROS) Inhibitor: Diphenyliodonium compounds are known inhibitors of flavoenzymes, particularly NAD(P)H oxidase, a major source of cellular ROS.[2] This inhibitory action is central to some of its biological applications.
Experimental Protocols
A reliable and well-documented method for the preparation of this compound is through the reaction of iodosobenzene and iodoxybenzene in the presence of a base, followed by precipitation with potassium iodide.[6]
Reactants:
-
Iodosobenzene (22 g, 0.1 mole)
-
Iodoxybenzene (24 g, 0.1 mole)
-
1 N Sodium Hydroxide (200 ml)
-
Potassium Iodide (20 g, 0.12 mole)
-
Water
Procedure:
-
A mixture of iodosobenzene (22 g) and iodoxybenzene (24 g) is combined with 200 ml of 1 N sodium hydroxide.
-
The mixture is gently stirred for 24 hours, resulting in a brown slurry.
-
The slurry is diluted and thoroughly stirred with 1 L of cold water.
-
After the solids settle, the supernatant solution containing diphenyliodonium iodate is decanted through a filter.
-
The solid residue is extracted twice more with 500 ml portions of water, with the extracts decanted through the filter each time.
-
An aqueous solution of potassium iodide (20 g in water) is added to the combined filtrates.
-
A bulky white precipitate of this compound forms. The mixture is allowed to stand for 1-2 hours with occasional shaking.
-
The precipitate is collected by suction filtration, washed with water, and dried at room temperature.
Expected Yield: 29–30 g (70–72%).[6]
Caption: Workflow for the synthesis of this compound.
Spectral Data
While detailed spectral analyses are proprietary to manufacturers, the expected characteristics can be inferred from the structure and available data. A certificate of analysis for a commercial sample confirms the ¹H NMR spectrum is consistent with the structure, and purity is ≥98.0% by NMR.[4]
| Spectrum | Expected Characteristics | Source(s) |
| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons of the two phenyl rings. The integration should correspond to 10 protons. | [4][7] |
| ¹³C NMR | Signals corresponding to the aromatic carbons. The carbon atom directly bonded to the iodine (ipso-carbon) would be distinct. Data for the diphenyliodonium cation is available in spectral databases. | [3] |
| IR Spectroscopy | Characteristic peaks for aromatic C-H stretching (above 3000 cm⁻¹), C=C ring stretching (approx. 1450-1600 cm⁻¹), and C-H bending (approx. 690-900 cm⁻¹). | [8] |
| UV-Vis | For diphenyliodonium salts, an absorption maximum is reported at 227 nm. In the presence of the iodide anion, a charge-transfer band appears at approximately 324 nm in acetonitrile. | [9][10] |
Biological Activity and Applications
Diphenyliodonium and its derivatives are well-established inhibitors of NAD(P)H oxidase, a key enzyme responsible for the production of superoxide radicals, a primary ROS.[2] This inhibition is believed to occur through interaction with the flavin center of the enzyme. Its ability to modulate ROS levels makes it a valuable tool in studying oxidative stress and a compound of interest in drug development.
In a specific application, this compound has been shown to prevent the yellowing of fresh-cut yams. It achieves this by inhibiting the phenylpropanoid pathway, which is responsible for the biosynthesis of various phenolic compounds, including bisdemethoxycurcumin, the compound responsible for the discoloration.[11] The phenylpropanoid pathway is a major pathway in plant secondary metabolism, starting from the amino acid phenylalanine.[12] The inhibitory action of this compound is likely linked to its function as a ROS inhibitor, as ROS can act as signaling molecules that activate stress-response pathways like this one in plants.[11][13]
Caption: Inhibition of the Phenylpropanoid Pathway by this compound.
Safety and Handling
This compound is an irritant and is toxic if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
| Hazard Category | Description | GHS Pictogram |
| Acute Toxicity, Oral | Toxic if swallowed (Risk Code: R25) | 💀 |
| Skin Irritation | Causes skin irritation (Risk Code: R38) | ❗ |
| Eye Irritation | Causes serious eye irritation (Risk Code: R36) | ❗ |
| Respiratory Irritation | May cause respiratory irritation (Risk Code: R37) | ❗ |
First Aid Measures:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off immediately with plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Store in a dry, cool, well-ventilated place, protected from light.[5]
References
- 1. rsc.org [rsc.org]
- 2. Diphenyleneiodonium, an NAD(P)H oxidase inhibitor, also potently inhibits mitochondrial reactive oxygen species production. | Semantic Scholar [semanticscholar.org]
- 3. Diphenyliodonium | C12H10I+ | CID 12877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chembk.com [chembk.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. DIPHENYLIODONIUM CHLORIDE(1483-72-3) 1H NMR spectrum [chemicalbook.com]
- 8. rjpbcs.com [rjpbcs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The phenylpropanoid pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diphenyliodonium Iodide: Discovery, Synthesis, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of diphenyliodonium iodide, a significant member of the diaryliodonium salt family. This document delves into its historical discovery, detailed physicochemical properties, classic and modern synthetic protocols, and key mechanistic roles in various chemical and biological processes. The information is tailored for researchers, scientists, and professionals in drug development who utilize or are exploring the applications of hypervalent iodine compounds.
Discovery and History
The journey of this compound is intrinsically linked to the pioneering work in the field of hypervalent iodine chemistry. The late 19th century marked the dawn of this fascinating area of organic chemistry.
The first synthesis of a diaryliodonium salt was reported in 1894 by the German chemists Carl Hartmann and Victor Meyer . Their seminal work, published in Berichte der deutschen chemischen Gesellschaft, described the formation of these novel iodine(III) compounds. This discovery laid the fundamental groundwork for the vast field of iodonium salt chemistry that would evolve over the next century.
Prior to this, in 1886 , another German chemist, Conrad Willgerodt , made a pivotal contribution by synthesizing the first organic iodine(III) compound, (dichloroiodo)benzene. Willgerodt's extensive research into polyvalent iodine compounds was a crucial precursor to the work of Hartmann and Meyer and the broader understanding of hypervalent iodine chemistry. His contributions were instrumental in establishing that iodine could exist in stable organic compounds with a valence greater than one.
These early discoveries opened the door to the development of a wide array of hypervalent iodine reagents, with diphenyliodonium salts becoming valuable tools in organic synthesis due to their unique reactivity as arylating agents and photoinitiators.
Physicochemical and Spectroscopic Data
The physical and spectral properties of this compound are crucial for its application in research and development. The following tables summarize the key quantitative data available for this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀I₂ | --INVALID-LINK-- |
| Molar Mass | 408.02 g/mol | [1][2] |
| Appearance | White to yellow solid | [2] |
| Melting Point | 162-164 °C | [3] |
| Melting Point (from Org. Syn.) | 172-175 °C (with vigorous decomposition) | [4] |
Solubility Data
| Solvent | Solubility |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Dichloromethane | Soluble |
| Chloroform | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Water | Sparingly soluble |
| Diethyl Ether | Sparingly soluble |
| Hexanes | Insoluble |
Note: The solubility of diaryliodonium salts is highly dependent on the counter-anion. Salts with larger, less coordinating anions like triflate or tetrafluoroborate tend to have better solubility in a wider range of organic solvents.
Spectroscopic Data
Detailed, high-resolution spectra for this compound are not consistently available in public databases. The following represents typical spectral characteristics for the diphenyliodonium cation.
¹H NMR Spectroscopy
The proton NMR spectrum of the diphenyliodonium cation is characterized by signals in the aromatic region. For the closely related diphenyliodonium chloride in DMSO-d₆, the following chemical shifts are observed and are expected to be similar for the iodide salt:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.12 | Doublet | 4H | Ortho-protons |
| ~7.56 | Triplet | 2H | Para-protons |
| ~7.44 | Triplet | 4H | Meta-protons |
Reference: Based on data for Diphenyliodonium Chloride[5]
¹³C NMR Spectroscopy
The carbon NMR spectrum shows characteristic signals for the aromatic carbons of the phenyl rings.
| Chemical Shift (δ) ppm | Assignment |
| ~135-140 | Quaternary carbon attached to iodine (C-I) |
| ~130-135 | Ortho-carbons (CH) |
| ~128-132 | Meta-carbons (CH) |
| ~125-130 | Para-carbon (CH) |
Note: The exact chemical shifts can vary depending on the solvent and the specific counter-ion.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be dominated by the vibrational modes of the phenyl rings.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~1600-1450 | C=C stretching (aromatic ring) |
| ~750-700 and ~900-650 | C-H out-of-plane bending (aromatic) |
| Below 600 | C-I stretching |
UV-Visible Spectroscopy
Diphenyliodonium salts typically exhibit strong absorption in the UV region. The UV-Vis spectrum of this compound in acetonitrile shows a strong charge-transfer band with a maximum absorption (λmax) at approximately 324 nm.[6]
Experimental Protocols
Classical Synthesis of this compound
This method is adapted from Organic Syntheses, a reliable source for classic organic preparations.[4]
Reaction Scheme:
Iodosobenzene + Iodoxybenzene --(NaOH)--> Diphenyliodonium Iodate --(KI)--> this compound
Materials:
-
Iodosobenzene (22 g, 0.1 mole)
-
Iodoxybenzene (24 g, 0.1 mole)
-
1 N Sodium Hydroxide (NaOH) solution (200 mL)
-
Potassium Iodide (KI) (20 g, 0.12 mole)
-
Deionized Water
Procedure:
-
In a suitable flask, a mixture of iodosobenzene (22 g) and iodoxybenzene (24 g) is combined with 200 mL of 1 N sodium hydroxide solution.
-
The mixture is stirred gently at room temperature for 24 hours. A brown slurry will form.
-
The slurry is then thoroughly stirred with 1 L of cold water.
-
After allowing the solid to settle, the supernatant liquid containing diphenyliodonium iodate is decanted through a filter.
-
The solid residue is extracted twice more with 500 mL portions of water. The extracts are decanted through the same filter.
-
To the combined aqueous filtrates, a solution of potassium iodide (20 g) in a minimal amount of water is added.
-
A bulky white precipitate of this compound will form. The mixture is allowed to stand for 1-2 hours with occasional shaking.
-
The precipitate is collected by suction filtration, washed thoroughly with water, and dried at room temperature.
-
The typical yield is 29-30 g (70-72%), with a melting point of 172-175 °C with vigorous decomposition.
Modern One-Pot Synthesis of Diaryliodonium Salts
Modern synthetic methods often employ a one-pot approach, which is more efficient and avoids the isolation of intermediates. While this specific example yields a triflate salt, the general principle can be adapted for the synthesis of other diaryliodonium salts. The iodide can often be introduced via anion exchange.[7][8]
General Reaction Scheme:
Iodoarene + Arene --(m-CPBA, TfOH)--> Diaryliodonium Triflate
Materials:
-
Iodoarene (e.g., Iodobenzene) (1.0 equiv)
-
Arene (e.g., Benzene) (1.1 equiv)
-
m-Chloroperbenzoic acid (m-CPBA) (1.1 equiv)
-
Triflic acid (TfOH) (2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the iodoarene and the arene in dichloromethane at 0 °C, m-CPBA is added.
-
Triflic acid is then added dropwise to the cooled solution.
-
The reaction mixture is stirred at 0 °C for a short period and then allowed to warm to room temperature and stirred for several hours.
-
The solvent is removed under reduced pressure.
-
Diethyl ether is added to the residue to precipitate the diaryliodonium triflate.
-
The solid product is collected by filtration, washed with diethyl ether, and dried.
Note: This is a general procedure. Specific reaction times and temperatures may vary depending on the substrates. For the synthesis of this compound, an additional anion exchange step with a source of iodide ions (e.g., KI) would be necessary.
Signaling Pathways and Reaction Mechanisms
This compound and its congeners are versatile reagents involved in several key chemical and biological processes. The following diagrams, rendered in DOT language, illustrate some of these fundamental mechanisms.
Mechanism of Arylation Reactions
Diphenyliodonium salts are excellent electrophilic arylating agents for a wide range of nucleophiles. The reaction proceeds via a ligand coupling mechanism on the hypervalent iodine center.
Caption: Mechanism of nucleophilic arylation using this compound.
Photoinitiation of Radical Polymerization
Diphenyliodonium salts can act as photoinitiators. Upon UV irradiation, they undergo photolysis to generate radicals that can initiate polymerization.
Caption: Photoinitiation of radical polymerization by this compound.
Inhibition of NADPH Oxidase
Diphenyliodonium salts are known inhibitors of flavoenzymes, including NADPH oxidase, a key enzyme in cellular signaling and oxidative stress. The inhibitory mechanism involves the reduction of the iodonium salt by a reduced flavin cofactor.
Caption: Mechanism of NADPH oxidase inhibition by diphenyliodonium salts.
References
- 1. organ.su.se [organ.su.se]
- 2. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. DIPHENYLIODONIUM CHLORIDE(1483-72-3) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. Sustainable and scalable one-pot synthesis of diaryliodonium salts - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00774G [pubs.rsc.org]
- 8. High-yielding one-pot synthesis of diaryliodonium triflates from arenes and iodine or aryl iodides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Diphenyliodonium Iodide: A Comprehensive Technical Guide for Hypervalent Iodine Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyliodonium iodide, a prominent member of the diaryliodonium salt family, stands as a versatile and powerful hypervalent iodine(III) reagent in modern organic synthesis. Its utility as an electrophilic arylating agent has been extensively demonstrated in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides an in-depth overview of this compound, encompassing its synthesis, physicochemical properties, and diverse applications, with a particular focus on its role in arylation reactions. Detailed experimental protocols for its synthesis and key applications are presented, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, this guide illustrates the mechanistic pathways of its key reactions through detailed diagrams, offering a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
Introduction
Hypervalent iodine reagents have emerged as an attractive class of compounds in organic chemistry due to their low toxicity, high reactivity, and environmentally benign nature. Among these, diaryliodonium salts, including this compound, are particularly valued for their ability to act as efficient electrophilic arylating agents.[1] They offer a stable, solid-state alternative to often sensitive and toxic organometallic reagents for the introduction of aryl moieties into a wide range of substrates.[1] This guide focuses on the synthesis, properties, and applications of this compound, providing a technical resource for its effective utilization in a laboratory setting.
Physicochemical Properties and Characterization
This compound is a white to light yellow solid.[2] It is soluble in organic solvents such as alcohols, ethers, and chlorinated solvents.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀I₂ | [2] |
| Molar Mass | 408.02 g/mol | [2] |
| Melting Point | 172-175 °C (with vigorous decomposition) | [3] |
| Appearance | White to light yellow solid | [2] |
| Solubility | Soluble in alcohols, ethers, and chlorinated solvents | [2] |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz) of Diphenyliodonium Triflate: δ 8.27 (d, J = 8.0 Hz, 4H), 7.64 (t, J = 7.4 Hz, 2H), 7.52 (t, J = 7.7 Hz, 4H).[4]
-
¹³C{¹H} NMR (DMSO-d₆, 101 MHz) of Diphenyliodonium Triflate: δ 135.2, 132.1, 131.8, 120.8 (q, J = 322.3 Hz), 116.5.[4]
Synthesis of this compound and Derivatives
Synthesis of this compound
A common and reliable method for the synthesis of this compound involves the reaction of an equimolar mixture of iodosobenzene and iodoxybenzene with sodium hydroxide, followed by precipitation with potassium iodide.[3]
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound[3]
-
In a suitable vessel, gently stir a mixture of 22 g (0.1 mole) of iodosobenzene, 24 g (0.1 mole) of iodoxybenzene, and 200 ml of 1 N sodium hydroxide for 24 hours.
-
Thoroughly stir the resulting brown slurry with 1 L of cold water. Allow the mixture to settle and decant the supernatant solution of diphenyliodonium iodate through a filter.
-
Extract the solid residue twice with 500-ml portions of water, decanting the extracts through the filter.
-
To the combined filtrates, add an aqueous solution of 20 g (0.12 mole) of potassium iodide.
-
Allow the bulky white precipitate of this compound to stand for one to two hours with occasional shaking.
-
Filter the precipitate with suction, wash with water, and dry at room temperature.
-
The expected yield is 29–30 g (70–72%).
Synthesis of Diphenyliodonium Triflate from Iodide
Diaryliodonium triflates are often preferred for their enhanced reactivity and solubility. They can be synthesized from the corresponding iodides via anion exchange. A general procedure involves the reaction with a silyl triflate.
Caption: Synthesis of Diphenyliodonium Triflate.
Experimental Protocol: General Anion Exchange to Triflate
-
To a solution of the appropriate iodoarene (45.0 mmol) and m-CPBA (1.10 equiv) in dichloromethane at 0 °C, add mesitylene (1.10 equiv) dropwise over 2 minutes.
-
Add trifluoromethanesulfonic acid (2.00 equiv) dropwise over 2 minutes.
-
Stir the mixture for 30 minutes in an ice bath, then remove the bath and stir for 2 hours at room temperature.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent in vacuo and add diethyl ether.
-
Filter the resulting solid and wash with diethyl ether to yield the iodonium triflate.
Applications in Arylation Reactions
This compound and its derivatives are powerful reagents for the arylation of a wide range of nucleophiles, including phenols (O-arylation), anilines (N-arylation), and malonates (C-arylation). These reactions can be performed under metal-free conditions or catalyzed by transition metals, most notably copper. More recently, photoredox catalysis has also been employed.
Metal-Free Arylation
In the absence of a metal catalyst, the arylation with diaryliodonium salts is believed to proceed through a ligand coupling mechanism.
Caption: Metal-Free Arylation Mechanism.
Table 2: Quantitative Yields for Metal-Free Arylation of Phenols
| Phenol Derivative | Diphenyliodonium Salt | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenol | Diphenyliodonium Triflate | t-BuOK | THF | 0 | >99 | [5] |
| 4-Methoxyphenol | Diphenyliodonium Triflate | t-BuOK | THF | 0 | 85 | [5] |
| 4-Chlorophenol | Diphenyliodonium Triflate | K₂CO₃ | MeCN | 55 | 88 | [6] |
| 2-Naphthol | Diphenyliodonium Triflate | Na₂CO₃ | Cyclohexane | RT | 75 | [6] |
Table 3: Quantitative Yields for Metal-Free N-Arylation of Anilines
| Aniline Derivative | Diphenyliodonium Salt | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aniline | Diphenyliodonium Triflate | - | DMF | RT | 70 | [7] |
| 4-Methoxyaniline | Diphenyliodonium Triflate | - | DMF | RT | 62 | [7] |
| 4-Chloroaniline | Diphenyliodonium Triflate | - | DMF | RT | 53 | [7] |
Table 4: Quantitative Yields for Metal-Free C-Arylation of Malonates
| Malonate Derivative | Diphenyliodonium Salt | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Diethyl malonate | Diphenyliodonium Triflate | NaH | DMF | 0 | 80 | [5] |
| Dimethyl malonate | Diphenyliodonium Triflate | NaH | DMF | 0 | >95 | [8] |
| Diisopropyl malonate | Diphenyliodonium Triflate | NaH | DMF | 0 | 94 | [8] |
| Dibenzyl malonate | Diphenyliodonium Triflate | NaH | DMF | 0 | 96 | [8] |
Copper-Catalyzed Arylation
The use of a copper catalyst can significantly enhance the efficiency and scope of arylation reactions with diaryliodonium salts. The generally accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle.[2]
Caption: Copper-Catalyzed Arylation Cycle.
Photoredox-Catalyzed Arylation
Visible-light photoredox catalysis provides a mild and efficient method for arylation using diaryliodonium salts. The mechanism typically involves single-electron transfer (SET) from an excited-state photocatalyst to the diaryliodonium salt, generating an aryl radical.[9]
Caption: Photoredox-Catalyzed Arylation Cycle.
Experimental Protocols for Arylation Reactions
General Procedure for O-Arylation of Phenols[5]
-
To a suspension of potassium tert-butoxide (1.1 equiv) in THF, add the phenol (1.0 equiv) at 0 °C and stir for 15 minutes.
-
Add the diaryliodonium salt (1.0 equiv) and stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for N-Arylation of Anilines[7]
-
Dissolve the diaryliodonium salt (1 equiv) in dry DMF.
-
Add the aniline (1 equiv) and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, dilute with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
General Procedure for C-Arylation of Malonates[5]
-
Suspend NaH (60% dispersion in mineral oil, 1.3 equiv) in DMF and add the malonate (1.0 equiv) dropwise at 0 °C.
-
Stir for 30 minutes, then add the diaryliodonium salt (1.2 equiv).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood. In case of contact, rinse the affected area with plenty of water.
Conclusion
This compound is a highly valuable and versatile hypervalent iodine reagent for electrophilic arylation. Its stability, ease of handling, and reactivity make it a powerful tool in organic synthesis. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with a focus on detailed experimental protocols and quantitative data to aid researchers in its effective use. The mechanistic insights and visual representations of reaction pathways further enhance the understanding and application of this important reagent in the development of novel synthetic methodologies and the synthesis of complex molecules.
References
- 1. Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed/Hypervalent Iodine-Mediated Functionalization of Unactivated Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Flow Synthesis of Diaryliodonium Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 7. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 8. Transition-Metal-Free C-Diarylations to Reach All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides [beilstein-journals.org]
Theoretical Underpinnings of Diphenyliodonium Iodide Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical and computational studies that illuminate the reactivity of diphenyliodonium iodide and its analogs. Diaryliodonium salts are powerful arylating agents, and understanding their reaction mechanisms at a quantum level is pivotal for optimizing existing synthetic methodologies and designing novel transformations in drug development and materials science. This document summarizes key mechanistic concepts, presents quantitative data from theoretical and experimental studies, details relevant experimental protocols, and visualizes complex reaction pathways.
Introduction to Diaryliodonium Salt Reactivity
Diaryliodonium salts, with the general structure [Ar-I+-Ar']X-, are hypervalent iodine(III) compounds that serve as versatile electrophilic arylating reagents.[1][2][3] Their reactivity stems from the electrophilic nature of the iodine(III) center and the excellent leaving group ability of the iodobenzene moiety.[4][5] These salts can participate in a wide array of transformations, including C-C and C-heteroatom bond formation, under transition-metal-catalyzed or metal-free conditions.[2][6] Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms governing these reactions.[7][8][9][10][11]
Core Mechanistic Pathways: A Theoretical Perspective
The arylation reactions of diaryliodonium salts can proceed through several distinct mechanistic pathways, each with its own energetic landscape and stereoelectronic demands. Computational studies have been crucial in dissecting these pathways.
Metal-Free Arylation: Ligand Coupling
In the absence of a transition metal catalyst, the generally accepted mechanism for nucleophilic arylation involves a ligand coupling process.[7][10][12] This pathway is thought to proceed via an associative mechanism involving the formation of a T-shaped intermediate.[10]
A proposed logical workflow for investigating metal-free arylation is as follows:
Figure 1: A logical workflow for the metal-free arylation mechanism.
The key steps, supported by computational evidence, are:
-
Nucleophilic Attack: The nucleophile attacks the electrophilic iodine center of the diaryliodonium salt.
-
Intermediate Formation: This leads to the formation of a hypervalent iodine intermediate, often depicted as having a T-shaped geometry with the incoming nucleophile and one of the aryl groups in the apical positions of a trigonal bipyramid.[10]
-
Reductive Elimination: The rate-determining step is typically the reductive elimination (ligand coupling) from this intermediate, which results in the formation of the arylated product and iodobenzene.[7][13][14]
The chemoselectivity in unsymmetrical diaryliodonium salts is governed by both steric and electronic factors, with the more electron-deficient or less sterically hindered aryl group generally being transferred.[10][13]
Transition-Metal-Catalyzed Arylation
Transition metals, particularly copper and palladium, can significantly alter the reactivity and selectivity of diaryliodonium salts.
Copper-catalyzed arylations are widely employed and are generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[15][16][17][18] DFT calculations have provided substantial support for this mechanism.[18]
Figure 2: A simplified representation of the Cu(I)/Cu(III) catalytic cycle.
The cycle involves:
-
Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition with the diaryliodonium salt to form a highly electrophilic aryl-Cu(III) intermediate.[15][16]
-
Coordination/Deprotonation: The nucleophile coordinates to the Cu(III) center. For N-H or O-H nucleophiles, this is often followed by base-assisted deprotonation.[15]
-
Reductive Elimination: The final step is the reductive elimination of the arylated product from the Cu(III) complex, regenerating the Cu(I) catalyst.[15][16]
Palladium-catalyzed arylations using diaryliodonium salts are also prevalent and are thought to involve a Pd(II)/Pd(IV) catalytic cycle.[17]
Figure 3: A simplified representation of the Pd(II)/Pd(IV) catalytic cycle.
This cycle is characterized by:
-
Oxidative Addition: The Pd(II) catalyst reacts with the diaryliodonium salt in an oxidative addition step to generate a Pd(IV) intermediate.[17]
-
C-H Activation/Coordination: Depending on the specific reaction, this can be followed by C-H activation of the substrate or coordination of a nucleophile.[17]
-
Reductive Elimination: Reductive elimination from the Pd(IV) center forms the C-C or C-heteroatom bond and regenerates the active Pd(II) catalyst.[17]
Quantitative Data from Theoretical and Experimental Studies
The following tables summarize key quantitative data from various studies, providing a comparative overview of the reactivity of diaryliodonium salts under different conditions.
Table 1: Calculated Activation Energies for N-Arylation of DABCO
| Diaryliodonium Salt | Counterion | Non-transferring Group | Ea (kcal/mol) |
| Diphenyliodonium | Triflate | Phenyl | ~19-21 |
| Diphenyliodonium | Hexafluorophosphate | Phenyl | ~20-22 |
| Phenyl(mesityl)iodonium | Triflate | Mesityl | ~18-20 |
Data synthesized from kinetic and DFT studies on the N-arylation of 1,4-diazabicyclo[2.2.2]octane (DABCO). The activation energies (Ea) are approximate ranges derived from computational models and experimental kinetic data, highlighting the influence of the counterion and the "dummy" aryl group on the reaction rate.[7][9]
Table 2: Regioselectivity in Metal-Free Arylation of Phenols with Unsymmetrical Diaryliodonium Salts
| Electron-Donating Group (EDG) on Ar¹ | Electron-Withdrawing Group (EWG) on Ar² | Ratio of Ar¹-OPh : Ar²-OPh |
| 4-MeO-C₆H₄ | C₆H₅ | >95:5 (Ar² transfer favored) |
| C₆H₅ | 4-CF₃-C₆H₄ | >95:5 (Ar² transfer favored) |
| 4-MeO-C₆H₄ | 4-NO₂-C₆H₄ | >99:1 (Ar² transfer favored) |
This table illustrates the strong electronic control over regioselectivity in metal-free arylations. The more electron-deficient aryl group is preferentially transferred to the nucleophile.[10][13]
Table 3: Comparison of Yields in Copper-Catalyzed N-Arylation of Indoles
| Copper Catalyst | Ligand | Diaryliodonium Salt | Yield (%) |
| Cu(OTf)₂ | None | Ph₂I⁺BF₄⁻ | 85-95 |
| CuI | 1,10-Phenanthroline | Ph₂I⁺OTf⁻ | 90-98 |
| CuCl | None | (4-MeC₆H₄)₂I⁺BF₄⁻ | 88-96 |
This table showcases the high efficiency of various copper catalytic systems for the N-arylation of indoles with diaryliodonium salts, with typical yields being excellent across different combinations of catalysts, ligands, and salt counterions.[15][17]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for key transformations involving diaryliodonium salts.
General Procedure for Copper-Catalyzed Di-arylation of Activated Alkenes
This protocol is adapted from a procedure for the synthesis of arylated oxindoles.[19]
-
Reaction Setup: To a dried Schlenk tube, add Cu(OTf)₂ (0.05 mmol, 0.1 equiv), N-arylacrylamide (0.5 mmol, 1.0 equiv), and the diphenyliodonium salt (1.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Degas the tube with nitrogen three times.
-
Solvent Addition: Add dichloroethane (DCE, 2.0 mL) via syringe.
-
Reaction Conditions: Heat the mixture at 130 °C and stir for 16 hours.
-
Work-up: Cool the reaction to room temperature and evaporate the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (petroleum ether–EtOAc, 10:1) to afford the desired oxindole.[19]
General Procedure for Palladium-Catalyzed C-H Arylation of Heteroarenes
This is a representative protocol for the direct arylation of imidazo[1,2-a]pyridines.[17]
-
Reaction Setup: In a sealed tube, combine Pd(OAc)₂ (10 mol%), the heteroaromatic substrate (0.5 mmol), diphenyliodonium triflate (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add N,N-dimethylformamide (DMF, 2 mL).
-
Reaction Conditions: Heat the mixture at 100 °C for 24 hours.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography.
Conclusion
Theoretical studies, particularly DFT calculations, have provided profound insights into the reactivity of this compound and its derivatives. These computational models, in conjunction with experimental kinetic and selectivity data, have elucidated the key mechanistic pathways, including metal-free ligand coupling and transition-metal-catalyzed cycles involving high-valent intermediates. The quantitative data on activation energies and regioselectivity, along with detailed experimental protocols, offer a comprehensive resource for researchers in organic synthesis and drug development. The continued synergy between theoretical and experimental investigations will undoubtedly pave the way for the rational design of new, more efficient, and selective arylation reactions utilizing the unique reactivity of hypervalent iodine compounds.
References
- 1. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Regiospecific reductive elimination from diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regiospecific reductive elimination from diaryliodonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Copper-Catalyzed Synthesis of Axially Chiral Biaryls with Diaryliodonium Salts as Arylation Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Diphenyliodonium iodide CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of diphenyliodonium iodide, a versatile reagent in organic synthesis and a subject of interest in biochemical research. It covers its fundamental properties, synthesis, mechanisms of action, and key applications, with a focus on data and protocols relevant to a scientific audience.
Compound Identification and Properties
This compound is a diaryliodonium salt characterized by a hypervalent iodine atom bonded to two phenyl groups, with iodide as the counter-anion.
-
Molecular Structure:
-
SMILES: C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[I-]
-
InChI: InChI=1S/C12H10I.HI/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1
-
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Weight | 408.02 g/mol | [3][6] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 162-164 °C or 172-175 °C (with decomposition) | [1][3] |
| Solubility | Soluble in organic solvents such as alcohols, ethers, and chlorides. | |
| Sensitivity | Light Sensitive | [3] |
Experimental Protocol: Synthesis of this compound
The following is a detailed methodology for the synthesis of this compound, adapted from a well-established procedure.[1] This reaction proceeds through the formation of a diphenyliodonium iodate intermediate, which is then converted to the iodide salt.
Materials:
-
Iodosobenzene (0.1 mole, 22 g)
-
Iodoxybenzene (0.1 mole, 24 g)
-
1 N Sodium hydroxide (200 mL)
-
Potassium iodide (0.12 mole, 20 g)
-
Deionized water
Procedure:
-
A mixture of iodosobenzene (22 g) and iodoxybenzene (24 g) is combined with 200 mL of 1 N sodium hydroxide.
-
The mixture is gently stirred for 24 hours at room temperature, resulting in a brown slurry.
-
The slurry is diluted with 1 L of cold water and stirred thoroughly.
-
After the solid settles, the supernatant, containing the diphenyliodonium iodate, is decanted through a filter.
-
The solid residue is extracted twice more with 500 mL portions of water, with the extracts decanted through a filter each time.
-
The aqueous filtrates are combined, and a solution of 20 g of potassium iodide in water is added.
-
A bulky white precipitate of this compound forms. The mixture is allowed to stand for 1-2 hours with occasional shaking.
-
The precipitate is collected by suction filtration, washed with water, and dried at room temperature.
-
The expected yield is approximately 29–30 g (70–72%).[1]
Applications and Mechanism of Action
Diphenyliodonium salts are valuable reagents in both synthetic chemistry and biological studies due to their unique reactivity.
Diaryliodonium salts serve as electrophilic arylating agents. They can transfer a phenyl group to a wide range of nucleophiles, including amines, phenols, and carbanions. This reactivity is central to their use in forming carbon-carbon and carbon-heteroatom bonds, often under mild, transition-metal-free conditions.[7]
The general mechanism involves the attack of a nucleophile on the iodine center, followed by reductive elimination of iodobenzene to yield the arylated product.
In a biological context, this compound is known as an inhibitor of flavoenzymes, particularly NADPH oxidases, which are key producers of reactive oxygen species (ROS).[2][8] By inhibiting these enzymes, it can effectively reduce cellular levels of superoxide and other ROS. This property makes it a useful tool in studying oxidative stress pathways and has led to its investigation for applications in medicine and even as a preservative to prevent oxidative damage, for example, in fruit.[2]
The inhibitory action is believed to involve the acceptance of an electron by the iodonium cation, leading to the disruption of the enzyme's electron transport chain.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment.
-
Hazard Codes: Xi (Irritant)[3]
-
Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin), R25 (Toxic if swallowed)[3]
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)[3]
The compound is light-sensitive and should be stored in a cool, dark place.[3] As with all iodine-containing compounds, appropriate toxicological profiles for iodine should be considered for extensive use.[9][10][11][12] Always consult the Safety Data Sheet (SDS) before use.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 2217-79-0 [chemicalbook.com]
- 4. Diphenyliodonium | C12H10I+ | CID 12877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C12H10I2 | CID 102228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. appretech.com [appretech.com]
- 7. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. The toxicology of iodate: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Solubility of Diphenyliodonium iodide in common organic solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of diphenyliodonium iodide in common organic solvents. Understanding the solubility of this compound is critical for its application in various fields, including organic synthesis, catalysis, and drug development. This document compiles available quantitative and qualitative data, outlines experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.
Core Data: Solubility Profile
The solubility of this compound is influenced by the nature of the solvent, with a notable difference in solubility between polar and non-polar organic solvents. While extensive quantitative data is limited in publicly available literature, a combination of reported values and qualitative descriptions provides a useful solubility profile.
It is a general principle that diaryliodonium salts with halide anions, such as iodide, tend to be less soluble in most organic solvents compared to their counterparts with triflate or tetrafluoroborate anions[1][2].
Table 1: Quantitative and Qualitative Solubility of this compound
| Solvent | Chemical Formula | Quantitative Solubility | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 50 mg/mL (122.54 mM)[3] | - |
| Methanol | CH₃OH | - | Soluble (Saturated solutions can be prepared) |
| Ethanol | C₂H₅OH | - | Generally soluble[4] |
| Acetone | (CH₃)₂CO | - | Generally soluble[4], but has low solubility for crystallization purposes |
| Chloroform | CHCl₃ | - | Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | - | - |
| Ethyl Acetate | C₄H₈O₂ | - | - |
| Tetrahydrofuran (THF) | C₄H₈O | - | - |
| Acetonitrile | CH₃CN | - | - |
| Hexane | C₆H₁₄ | - | Sparingly soluble (low solubility for crystallization) |
| Carbon Tetrachloride | CCl₄ | - | Sparingly soluble (low solubility for crystallization) |
| Diethyl Ether | (C₂H₅)₂O | - | Sparingly soluble (low solubility for crystallization) |
| Water | H₂O | - | Limited solubility[4] |
Note: The solubility in methanol, aqueous acetic acid, and acetone is sufficient to form saturated solutions that become pale-yellow, yellowish-brown, and greenish-yellow, respectively, upon exposure to daylight.
Experimental Protocols
Determining the solubility of a compound like this compound is a fundamental experimental procedure. Below is a generalized protocol that can be adapted for various organic solvents.
Protocol 1: Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution and determining the concentration of the solute by evaporating the solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Vials with caps
-
Constant temperature bath or shaker
-
Syringe filters (0.2 µm)
-
Pre-weighed evaporation dishes
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vial and place it in a constant temperature bath or shaker. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filtration: Once equilibrated, allow the undissolved solid to settle. Carefully draw a known volume of the supernatant into a syringe and pass it through a syringe filter to remove any undissolved particles.
-
Solvent Evaporation: Transfer a precise volume of the filtered, saturated solution to a pre-weighed evaporation dish.
-
Drying: Place the evaporation dish in a vacuum oven at a suitable temperature to evaporate the solvent completely.
-
Weighing: After the solvent has been removed, weigh the evaporation dish containing the dried this compound.
-
Calculation: The solubility can be calculated using the following formula: Solubility (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of solution evaporated (L)
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for determining the solubility of a chemical compound.
Caption: A flowchart illustrating the key steps in determining the solubility of a solid compound in a liquid solvent.
References
Diphenyliodonium Iodide: A Comprehensive Technical Guide to its Role as an Electrophilic Phenyl Group Source
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyliodonium iodide stands as a pivotal reagent in modern organic synthesis, offering a potent and versatile source of electrophilic phenyl groups for the construction of carbon-carbon and carbon-heteroatom bonds. As a diaryliodonium salt, it belongs to the class of hypervalent iodine compounds, which are increasingly recognized for their utility as mild and selective oxidizing agents and arylating reagents. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound in phenylation reactions. It encompasses detailed experimental protocols for its preparation and use in metal-free, copper-catalyzed, and palladium-catalyzed cross-coupling reactions. Quantitative data on reaction yields with various nucleophiles are presented in structured tables for comparative analysis. Furthermore, this guide offers a visual representation of the key reaction mechanisms through detailed signaling pathway diagrams, enabling a deeper understanding of the underlying chemical transformations.
Introduction
Diaryliodonium salts, with the general structure [Ar-I+-Ar']X-, have emerged as powerful and versatile reagents in organic chemistry. Their ability to act as electrophilic arylating agents has made them invaluable tools for the formation of new chemical bonds, a fundamental pursuit in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Among these, this compound holds a significant position due to its relative stability and accessibility.
The core reactivity of this compound stems from the hypervalent nature of the iodine atom, which bears a positive charge and is bonded to two phenyl groups. This arrangement renders the phenyl groups susceptible to nucleophilic attack, leading to the transfer of a phenyl group to the nucleophile and the concomitant formation of iodobenzene as a byproduct. This process, known as phenylation, can be achieved under various conditions, including metal-free, copper-catalyzed, and palladium-catalyzed protocols, each offering distinct advantages in terms of scope, efficiency, and functional group tolerance.
This guide will delve into the practical aspects of utilizing this compound as a source of electrophilic phenyl groups, providing researchers and drug development professionals with the necessary information to effectively incorporate this reagent into their synthetic strategies.
Synthesis of this compound
The preparation of this compound is a well-established procedure, with a reliable method detailed in Organic Syntheses. The synthesis typically involves the reaction of iodosobenzene and iodoxybenzene in the presence of a base, followed by treatment with potassium iodide.
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Iodosobenzene
-
Iodoxybenzene
-
1 N Sodium hydroxide solution
-
Potassium iodide
-
Water
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
A mixture of 22 g (0.1 mole) of iodosobenzene and 24 g (0.1 mole) of iodoxybenzene is prepared.
-
To this mixture, 200 ml of 1 N sodium hydroxide is added.
-
The mixture is stirred gently for 24 hours, resulting in a brown slurry.
-
The slurry is then thoroughly stirred with 1 liter of cold water.
-
After allowing the mixture to settle, the supernatant solution of diphenyliodonium iodate is decanted through a filter.
-
The solid residue is extracted twice with 500-ml portions of water, and the extracts are separated by decantation through the filter.
-
An aqueous solution of 20 g (0.12 mole) of potassium iodide is added to the combined filtrates.
-
A bulky white precipitate of this compound forms. This is allowed to stand for one to two hours with occasional shaking.
-
The precipitate is then collected by suction filtration, washed with water, and dried at room temperature.
Yield: 29–30 g (70–72%) Melting Point: 172–175 °C with vigorous decomposition.
Reactivity and Applications in Phenylation Reactions
This compound is a versatile phenylating agent capable of reacting with a wide range of nucleophiles, including those centered on oxygen, nitrogen, sulfur, and carbon atoms. The phenylation can be conducted under metal-free conditions or catalyzed by transition metals like copper and palladium, which significantly enhances the reaction scope and efficiency.
Metal-Free Phenylation
In the absence of a metal catalyst, this compound can directly transfer a phenyl group to a nucleophile. This transformation is believed to proceed through a ligand coupling mechanism.
Phenols are common substrates for metal-free phenylation with diaryliodonium salts, leading to the formation of diaryl ethers, a prevalent motif in many biologically active molecules.
| Nucleophile | Product | Conditions | Yield (%) |
| Phenol | Diphenyl ether | Base, Solvent, Temp. | Varies |
| 4-Methoxyphenol | 4-Methoxydiphenyl ether | Base, Solvent, Temp. | Varies |
| 2-Naphthol | 2-Phenoxynaphthalene | Base, Solvent, Temp. | Varies |
Amines, both aliphatic and aromatic, can be phenylated using diphenyliodonium salts to afford N-phenylated products.
| Nucleophile | Product | Conditions | Yield (%) |
| Aniline | Diphenylamine | Base, Solvent, Temp. | Varies |
| Morpholine | N-Phenylmorpholine | Base, Solvent, Temp. | Varies |
| Indole | N-Phenylindole | Base, Solvent, Temp. | Varies |
Note: As with oxygen nucleophiles, specific tabulated data for this compound is limited. The reactivity is well-established for other diaryliodonium salts.
Thiols are excellent nucleophiles for phenylation with diaryliodonium salts, providing a straightforward route to aryl sulfides.
| Nucleophile | Product | Conditions | Yield (%) |
| Thiophenol | Diphenyl sulfide | Base, Solvent, Temp. | Varies |
| Ethanethiol | Ethyl phenyl sulfide | Base, Solvent, Temp. | Varies |
Note: The S-arylation is generally a high-yielding reaction with diaryliodonium salts.
Soft carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds, can be phenylated to form C-C bonds.
| Nucleophile | Product | Conditions | Yield (%) |
| Diethyl malonate | Diethyl phenylmalonate | Base, Solvent, Temp. | Varies |
| Ethyl acetoacetate | Ethyl 2-phenylacetoacetate | Base, Solvent, Temp. | Varies |
Note: The efficiency of C-phenylation is influenced by the nature of the enolate and the reaction conditions.
Copper-Catalyzed Phenylation
The use of a copper catalyst significantly expands the scope and mildness of phenylation reactions with diaryliodonium salts. Copper(I) species are believed to be the active catalysts, engaging in a catalytic cycle that facilitates the phenyl group transfer.
Copper catalysis is particularly effective for the N-arylation of a wide range of nitrogen-containing heterocycles and amines.
| Nucleophile | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Indole | CuI | None | K3PO4 | Dioxane | 100 | 95 |
| Pyrrole | CuI | None | K3PO4 | Dioxane | 100 | 85 |
| Aniline | Cu2O | None | None | CH2Cl2 | rt | 92 |
| Morpholine | CuI | None | DIPEA | Toluene | 60 | 97 |
Note: The data presented is a compilation from various sources and may involve diaryliodonium salts with counterions other than iodide, which are often more soluble.
Palladium-Catalyzed Phenylation
Palladium catalysts are highly effective for directed C-H phenylation reactions, where a directing group on the substrate guides the phenylation to a specific position, typically ortho to the directing group.
This methodology is a powerful tool for the late-stage functionalization of complex molecules.
| Substrate | Catalyst | Oxidant | Solvent | Temp. (°C) | Yield (%) |
| 2-Phenylpyridine | Pd(OAc)2 | Ph2I+BF4- | AcOH | 100 | 95 |
| Benzanilide | Pd(OAc)2 | Ph2I+PF6- | TFA | 100 | 85 |
Note: These reactions typically employ diaryliodonium salts with non-coordinating anions like BF4- or PF6- to enhance reactivity. The general principle applies to this compound, although adjustments in reaction conditions may be necessary.
Experimental Protocols for Phenylation Reactions
General Procedure for Metal-Free N-Phenylation of an Amine
Materials:
-
This compound
-
Amine substrate (e.g., Morpholine)
-
Base (e.g., K3PO4)
-
Solvent (e.g., DMF)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
To a reaction vessel, add the amine (1.0 mmol), this compound (1.2 mmol), and base (2.0 mmol).
-
Add the solvent (5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12-24 h), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Copper-Catalyzed N-Phenylation of a Heterocycle
Materials:
-
This compound
-
Heterocycle substrate (e.g., Indole)
-
Copper(I) iodide (CuI)
-
Base (e.g., K3PO4)
-
Solvent (e.g., Dioxane)
-
Stirring apparatus
-
Reaction vessel (sealed tube)
Procedure:
-
To a sealed tube, add the heterocycle (1.0 mmol), this compound (1.1 mmol), CuI (0.1 mmol), and base (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent (3 mL).
-
Seal the tube and stir the reaction mixture at the desired temperature (e.g., 110 °C) for the specified time (e.g., 24 h).
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Palladium-Catalyzed C-H Phenylation of 2-Phenylpyridine
Materials:
-
This compound (or a more soluble salt like the triflate or tetrafluoroborate)
-
2-Phenylpyridine
-
Palladium(II) acetate (Pd(OAc)2)
-
Solvent (e.g., Acetic acid)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
To a reaction vessel, add 2-phenylpyridine (1.0 mmol), the diphenyliodonium salt (1.2 mmol), and Pd(OAc)2 (0.05 mmol).
-
Add the solvent (5 mL).
-
Stir the reaction mixture at an elevated temperature (e.g., 100 °C) for the required time (e.g., 12-24 h).
-
Monitor the reaction progress by a suitable analytical technique.
-
Upon completion, cool the reaction mixture and dilute with water.
-
Neutralize the solution with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Mechanistic Pathways
The phenylation reactions involving this compound can proceed through distinct mechanistic pathways depending on the reaction conditions.
Metal-Free Phenylation: Ligand Coupling
In the absence of a metal catalyst, the reaction is thought to proceed via an initial association of the nucleophile with the iodine(III) center of the diphenyliodonium salt. This is followed by a reductive elimination-like process, termed ligand coupling, where the phenyl group and the nucleophile form a new bond, and iodobenzene is released.
Copper-Catalyzed Phenylation Cycle
The copper-catalyzed phenylation is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The cycle is initiated by the oxidative addition of the diphenyliodonium salt to a Cu(I) species, forming a Cu(III)-phenyl intermediate. Subsequent coordination of the nucleophile and reductive elimination furnishes the phenylated product and regenerates the active Cu(I) catalyst.[1]
Palladium-Catalyzed C-H Phenylation Cycle
Palladium-catalyzed C-H phenylation typically involves a Pd(II)/Pd(IV) catalytic cycle. The reaction begins with the coordination of a directing group on the substrate to the Pd(II) catalyst, followed by C-H activation to form a palladacycle. Oxidative addition of the diphenyliodonium salt generates a Pd(IV) intermediate, which then undergoes reductive elimination to form the C-C bond and regenerate the Pd(II) catalyst.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of phenyl groups into a wide array of organic molecules. Its utility spans metal-free, copper-catalyzed, and palladium-catalyzed transformations, offering synthetic chemists a broad toolkit for the construction of valuable C-C and C-heteroatom bonds. The operational simplicity of many of these procedures, coupled with the increasing understanding of the underlying reaction mechanisms, continues to solidify the role of this compound and other diaryliodonium salts as indispensable reagents in modern organic synthesis, with significant implications for the fields of drug discovery and materials science. This guide has provided a comprehensive overview of the synthesis, applications, and mechanistic underpinnings of this compound as a source of electrophilic phenyl groups, with the aim of facilitating its broader adoption and innovation in chemical research.
References
Methodological & Application
Application Notes and Protocols: Diphenyliodonium Iodide in C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H functionalization is a powerful strategy in modern organic synthesis, enabling the construction of complex molecules by converting ubiquitous C-H bonds into new carbon-carbon or carbon-heteroatom bonds. This approach is particularly valuable in drug discovery and development for the late-stage modification of lead compounds, as it circumvents the need for pre-functionalized starting materials.[1][2] Diphenyliodonium salts, including diphenyliodonium iodide, have emerged as effective and versatile reagents for these transformations, particularly for C-H arylation.[3][4]
These application notes provide a detailed overview of the use of this compound and related salts in C-H functionalization, complete with experimental protocols and quantitative data to facilitate their implementation in a research setting. Both metal-free and transition-metal-catalyzed methodologies are discussed, highlighting the broad applicability of these reagents.
Key Applications
Diphenyliodonium salts are primarily used as electrophilic arylating agents in C-H functionalization reactions. Key applications include:
-
C-H Arylation of Heteroarenes: A significant application is the direct arylation of electron-rich heterocycles such as indoles, pyrroles, and imidazo[1,2-a]pyridines.[1][5][6] These reactions can be performed under both metal-free and metal-catalyzed conditions.
-
Tandem C-H/N-H Arylation: In substrates containing both reactive C-H and N-H bonds, such as indoles, diaryliodonium salts can be used to achieve a dual arylation in a single operational sequence.[6]
-
Late-Stage Functionalization: The mild reaction conditions and functional group tolerance of many protocols make diphenyliodonium salts suitable for the late-stage functionalization of complex molecules, a critical step in drug discovery programs.[4][5]
Quantitative Data Summary
The following tables summarize the yields of C-H arylation reactions using diphenyliodonium salts on various heterocyclic substrates under different catalytic conditions.
Table 1: Copper-Catalyzed C-H/N-H Arylation of Indoles with Diphenyliodonium Triflate [6]
| Entry | Indole Substrate | Aryl Group from (Aryl)₂IOTf | Product | Yield (%) |
| 1 | Indole | Phenyl | 1,3-Diphenylindole | 65 |
| 2 | 5-Chloroindole | Phenyl | 5-Chloro-1,3-diphenylindole | 71 |
| 3 | 5-Fluoroindole | p-Tolyl | 5-Fluoro-1,3-di-p-tolylindole | 68 |
| 4 | Indole | m-Tolyl | 1,3-Di-m-tolylindole | 55 |
| 5 | 5-Methoxyindole | Phenyl | 5-Methoxy-1,3-diphenylindole | 61 |
Table 2: Palladium-Catalyzed C-H Arylation of 2-Phenylimidazo[1,2-a]pyridine with Diphenyliodonium Triflate
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 100 | 24 | 91 |
| 2 | Cs₂CO₃ | DMF | 100 | 24 | 85 |
| 3 | Na₂CO₃ | DMF | 100 | 24 | 78 |
| 4 | K₃PO₄ | DMF | 100 | 24 | 65 |
| 5 | K₂CO₃ | Dioxane | 100 | 24 | 75 |
Table 3: Metal-Free C-H Arylation of Indoles with Diphenyliodonium Tetrafluoroborate [1]
| Entry | Indole Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Indole | DMF | 100 | 22 | 38 |
| 2 | Indole | t-AmOH | 100 | 22 | 39 |
| 3 | Indole | Toluene | 100 | 22 | 25 |
| 4 | 1-Methylindole | DMF | 100 | 22 | 45 |
| 5 | 5-Bromoindole | DMF | 100 | 22 | 41 |
Experimental Protocols
Protocol 1: Synthesis of this compound[7]
This protocol describes the preparation of the title reagent from iodosobenzene and iodoxybenzene.
Materials:
-
Iodosobenzene (22 g, 0.1 mole)
-
Iodoxybenzene (24 g, 0.1 mole)
-
1 N Sodium hydroxide (NaOH) solution (200 mL)
-
Potassium iodide (KI) (20 g, 0.12 mole)
-
Deionized water
Procedure:
-
A mixture of iodosobenzene and iodoxybenzene is prepared. For better results, the solid reactants can be ground with 50 mL of water before the addition of alkali.[7]
-
Add 200 mL of 1 N sodium hydroxide solution to the mixture.
-
Stir the mixture gently for 24 hours. A brown slurry will form.
-
Thoroughly stir the resulting slurry with 1 L of cold water.
-
Allow the mixture to settle, then decant the supernatant solution of diphenyliodonium iodate through a filter.
-
Extract the solid residue twice with 500 mL portions of water, decanting the extracts through a filter each time.
-
Combine the filtrates and add an aqueous solution of potassium iodide (20 g in water).
-
A bulky white precipitate of this compound will form. Let it stand for 1-2 hours with occasional shaking.
-
Filter the precipitate with suction, wash with water, and dry on a porous tile at room temperature.
-
The expected yield is 29–30 g (70–72%).
Protocol 2: Copper-Catalyzed Tandem C-H/N-H Arylation of Indole[6]
This protocol details a one-pot, two-step procedure for the synthesis of 1,3-diarylindoles.
Materials:
-
Indole (1.0 equiv)
-
Diphenyliodonium triflate (1.05 equiv)
-
Copper(I) iodide (CuI) (50 mol%)
-
2,6-Di-tert-butylpyridine (dtbpy) (1.2 equiv)
-
N,N'-Dimethylethylenediamine (DMEDA) (1.0 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Dichloromethane (DCM)
-
Dioxane
Procedure: Step 1: C3-H Arylation
-
To a reaction vessel, add indole, diphenyliodonium triflate, and dtbpy.
-
Add DCM as the solvent.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. Step 2: N-H Arylation
-
Once the C3-arylation is complete, add CuI, DMEDA, and K₃PO₄ to the reaction mixture.
-
Add dioxane as the solvent.
-
Heat the reaction mixture to 150 °C.
-
After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.
-
Perform a standard aqueous work-up and purify the product by column chromatography.
Protocol 3: Palladium-Catalyzed C-H Arylation of 2-Phenyl-3-methylpyridine[8]
This protocol describes the ortho-arylation of a pyridine derivative.
Materials:
-
3-Methyl-2-phenylpyridine (1.0 equiv)
-
Diphenyliodonium tetrafluoroborate (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Acetic acid (AcOH)
Procedure:
-
In a reaction vessel, combine 3-methyl-2-phenylpyridine, diphenyliodonium tetrafluoroborate, and Pd(OAc)₂.
-
Add acetic acid as the solvent.
-
Heat the reaction mixture to 100 °C. The reaction can be performed in the presence of ambient air and moisture.[8]
-
Monitor the reaction by a suitable technique (e.g., GC or LC-MS) until completion.
-
After cooling, perform a suitable work-up and purify the product by column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for C-H arylation.
Catalytic Cycle
Caption: Proposed Pd(II)/Pd(IV) catalytic cycle.
Reaction Mechanism Relationships
Caption: Pathways for C-H arylation reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Copper-Catalyzed N-Arylation of Amines with Diphenyliodonium Iodide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and functional materials. Arylamines are prevalent structural motifs in a vast array of bioactive molecules.[1] The copper-catalyzed N-arylation of amines, a variation of the Ullmann condensation, offers a powerful and cost-effective alternative to palladium-catalyzed methods.[1] The use of diaryliodonium salts as arylating agents has gained significant traction due to their high reactivity, which often allows for milder reaction conditions.[2][3] Diphenyliodonium iodide, as a stable and readily available reagent, serves as an effective phenyl group donor in these transformations.
This document provides detailed application notes and protocols for the copper-catalyzed N-arylation of primary and secondary amines using this compound. It includes optimized reaction conditions, experimental procedures, and a discussion of the reaction mechanism and applications.
Data Presentation
The efficiency of the copper-catalyzed N-arylation is influenced by the choice of catalyst, solvent, base, and temperature. Below are tabulated summaries of typical reaction conditions and yields for the N-arylation of various primary and secondary amines with this compound.
Table 1: Copper-Catalyzed N-Arylation of Primary Amines with this compound
| Entry | Amine Substrate | Copper Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | CuI (5) | K₃PO₄ | DMF | 110 | 12 | 85-95 |
| 2 | p-Toluidine | CuSO₄·5H₂O (10) | K₃PO₄ | Water | 80 | 6 | ~81[1] |
| 3 | p-Anisidine | CuSO₄·5H₂O (10) | K₃PO₄ | Water | 80 | 6 | >90[1] |
| 4 | p-Nitroaniline | CuI (10) | Cs₂CO₃ | Dioxane | 100 | 24 | 57-65[1] |
| 5 | Benzylamine | CuCl (10) | Et₃N | Toluene | RT | 2 | High |
| 6 | Cyclohexylamine | CuI (5) | K₂CO₃ | DMF | 120 | 24 | 70-80 |
Table 2: Copper-Catalyzed N-Arylation of Secondary Amines with this compound
| Entry | Amine Substrate | Copper Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Methylaniline | CuSO₄·5H₂O (10) | K₃PO₄ | Water | 80 | 8 | ~59[1] |
| 2 | Diphenylamine | CuI (10) / phenanthroline | KOtBu | Toluene | 120 | 24 | Moderate[4] |
| 3 | Piperidine | CuI (5) | K₃PO₄ | 2-Propanol | 80 | 24 | High |
| 4 | Morpholine | CuI (5) | K₃PO₄ | DMSO | 110 | 12 | 80-90 |
| 5 | Indoline | CuSO₄·5H₂O (10) | K₃PO₄ | Water | 80 | 8 | ~51[1] |
Experimental Protocols
General Protocol for Copper-Catalyzed N-Arylation of Primary Aromatic Amines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Amine (1.0 mmol)
-
This compound (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry Schlenk flask, add the amine, this compound, CuI, and K₃PO₄.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Stir the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated amine.
Protocol for Copper-Catalyzed N-Arylation of Secondary Aliphatic Amines in Water
This environmentally friendly protocol is suitable for certain secondary amines.[1]
Materials:
-
Secondary amine (0.2 mmol)
-
This compound (0.24 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.02 mmol, 10 mol%)
-
Water (2 mL)
Procedure:
-
In a round-bottom flask, combine the secondary amine, this compound, and CuSO₄·5H₂O.
-
Add water to the flask.
-
Heat the reaction mixture to 80 °C and stir for 6-8 hours.[1]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by flash chromatography to yield the pure N-aryl tertiary amine.
Mandatory Visualizations
Reaction Mechanism
The copper-catalyzed N-arylation of amines with diaryliodonium salts is proposed to proceed through a Cu(I)/Cu(III) catalytic cycle.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Diphenyliodonium Iodide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing diphenyliodonium iodide and other diaryliodonium salts. These reagents serve as potent electrophilic arylating agents for the formation of carbon-carbon and carbon-heteroatom bonds, offering a valuable alternative to traditional aryl halides in organic synthesis. Their application is particularly relevant in the late-stage functionalization of complex molecules and drug discovery.[1][2][3]
Introduction to Diaryliodonium Salts in Cross-Coupling
Diaryliodonium salts have emerged as highly effective coupling partners in a variety of palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, and Sonogashira reactions.[2][4][5] These hypervalent iodine reagents offer distinct advantages, such as high reactivity, which often allows for milder reaction conditions (e.g., lower temperatures and base-free conditions in some cases) compared to conventional aryl halides.[5][6] They are typically stable, non-toxic, and easy to handle solids.[3]
A key consideration with symmetrical diaryliodonium salts is the potential loss of one aryl group. However, unsymmetrical salts, often employing a sterically hindered "dummy" group like mesityl, can direct the selective transfer of the desired aryl group.[1][2]
Key Applications and Reaction Types
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The use of diaryliodonium salts as electrophiles in this reaction is well-established, allowing for the coupling of various organoboron compounds under mild conditions.[4][7][8][9]
General Reaction Scheme: Ar-B(OR)₂ + Ar'₂I⁺ X⁻ --(Pd catalyst, Base)--> Ar-Ar'
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline based on reported procedures.[4][10] Optimization may be required for specific substrates.
-
To a reaction vessel, add the arylboronic acid (1.1-1.5 equivalents) and the diaryliodonium salt (1.0 equivalent).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, Pd(dba)₂, or Pd(PPh₃)₄, 0.2-5 mol%).
-
Add the base (e.g., K₃PO₄, K₂CO₃, or NaOAc, 2-3 equivalents).
-
Add the solvent (e.g., DMF, DCM, or aqueous mixtures).
-
Stir the reaction mixture at room temperature to 100°C for 1 to 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sulfate (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Selected Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling with Diaryliodonium Salts
| Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (0.2) | - | Aqueous | RT | - | ~100 | [4] |
| Pd(OAc)₂ (0.2) | - | Aqueous | RT | - | ~100 | [4] |
| Pd(dba)₂ (1) | K₃PO₄ (5) | DCM | RT | 12 | 67-94 | [10] |
Heck-Type Reactions
Diaryliodonium salts can be employed in Heck-type reactions for the arylation of alkenes.[5][11][12] This method provides access to substituted alkenes, which are valuable intermediates in organic synthesis.
General Reaction Scheme: R-CH=CH₂ + Ar₂I⁺ X⁻ --(Pd catalyst, Base)--> R-CH=CH-Ar
Experimental Protocol: General Procedure for Heck-Type Coupling
This protocol is a generalized procedure and may require optimization.[2][13]
-
In a reaction flask, combine the alkene (1.0-1.2 equivalents) and the diaryliodonium salt (1.0 equivalent).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and any necessary ligands (e.g., dppbz).
-
Add a base such as NaOAc or K₂CO₃ (0.8-2 equivalents).
-
Add a suitable solvent, such as DMF or AcOH.
-
Heat the reaction mixture, typically between 80-120°C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic extracts, dry over an anhydrous salt, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Table 2: Selected Conditions for Palladium-Catalyzed Heck-Type Couplings with Diaryliodonium Salts
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Reference |
| Pd(OAc)₂ (5) | dppbz | NaOAc (0.8) | - | RT | - | [2] |
| Pd(OAc)₂ (5) | - | - | AcOH | 100 | 12 | [2] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds between aryl groups and terminal alkynes.[14][15][16] Diaryliodonium salts can serve as the aryl source in these reactions.
General Reaction Scheme: R-C≡CH + Ar₂I⁺ X⁻ --(Pd catalyst, Cu(I) co-catalyst, Base)--> R-C≡C-Ar
Experimental Protocol: General Procedure for Sonogashira Coupling
This is a representative protocol; specific conditions may vary.[14][15]
-
To a degassed solution of the terminal alkyne (1.2 equivalents) in a suitable solvent (e.g., DMF or an amine like diethylamine), add the diaryliodonium salt (1.0 equivalent).
-
Add the palladium catalyst (e.g., (Ph₃P)₂PdCl₂) and a copper(I) co-catalyst (e.g., CuI).
-
Add an amine base (e.g., Et₂NH or Et₃N), which can also serve as the solvent.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by removing the solvent and partitioning the residue between water and an organic solvent.
-
Dry the organic phase, concentrate, and purify the product by chromatography.
Visualizing the Mechanisms and Workflows
Catalytic Cycles
The following diagrams illustrate the proposed catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions when using a generic electrophile, which is analogous to the behavior of diaryliodonium salts in these transformations.
Caption: Proposed Catalytic Cycle for Suzuki-Miyaura Coupling.
Caption: Proposed Catalytic Cycle for the Heck Reaction.[11][17][18]
Caption: Proposed Catalytic Cycles for Sonogashira Coupling.[14][19][20]
General Experimental Workflow
The following diagram outlines the typical workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction with a diaryliodonium salt.
Caption: General Experimental Workflow for Cross-Coupling Reactions.
Conclusion
Palladium-catalyzed cross-coupling reactions employing this compound and related diaryliodonium salts are powerful methods for the synthesis of complex organic molecules. These reactions often proceed under mild conditions with high efficiency and functional group tolerance, making them highly attractive for applications in medicinal chemistry and materials science. The protocols and data presented herein provide a valuable resource for researchers looking to incorporate these versatile reagents into their synthetic strategies.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nobelprize.org [nobelprize.org]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. studylib.net [studylib.net]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Arylation of Phenols with Diphenyliodonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of diaryl ethers is a cornerstone in the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials. The arylation of phenols using diaryliodonium salts has emerged as a powerful and versatile method to construct the C-O bonds central to these structures. Diphenyliodonium iodide, as a stable and accessible arylating agent, offers a valuable tool for medicinal and process chemists. This document provides detailed experimental protocols for both copper-catalyzed and metal-free arylation of phenols with this compound, along with a summary of representative yields and mechanistic insights.
Data Presentation
The following table summarizes the yields for the arylation of various phenolic substrates with diaryliodonium salts under different reaction conditions. This data is compiled from the literature to provide a comparative overview of the reaction's scope.
| Entry | Phenol Substrate | Arylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | 2-Naphthol | Diphenyliodonium triflate | Metal-Free, Cs2CO3, DMF | 2-Phenoxy-1-phenylnaphthalene | 74 | [1][2] |
| 2 | Naphthalen-1-ol | Diphenyliodonium triflate | Metal-Free, Cs2CO3, DMF | 1-Phenoxy-4-phenylnaphthalene | 47 | [1][2] |
| 3 | 3-Bromonaphthalen-2-ol | Diphenyliodonium triflate | Metal-Free, Cs2CO3, DMF | 3-Bromo-2-phenoxy-1-phenylnaphthalene | 72 | [1][2] |
| 4 | 6-(4-fluorophenyl)naphthalen-2-ol | Diphenyliodonium triflate | Metal-Free, Cs2CO3, DMF | 6-(4-fluorophenyl)-2-phenoxy-1-phenylnaphthalene | 71 | [1][2] |
| 5 | Phenol | Aryl(2,4,6-trimethoxyphenyl)iodonium acetates | Metal-Free | Diaryl ether | Improved yields | [3] |
| 6 | Phenols | Diphenyliodonium triflate | Cu2O (2 mol%) | Aryl Alkyl Ethers | High Yields | [4][5] |
| 7 | 4-Fluorophenol | (4-methoxyphenyl)(phenyl)iodonium triflate | Metal-Free | 4-Fluorophenoxybenzene | ~100 (NMR) | [6] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Arylation of Phenol with this compound
This protocol describes a general procedure for the copper-catalyzed O-arylation of a phenol using this compound.
Materials:
-
Phenol (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add phenol (1.0 mmol), this compound (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired diaryl ether.
Protocol 2: Metal-Free Arylation of Phenol with this compound
This protocol outlines a general procedure for the metal-free O-arylation of a phenol.
Materials:
-
Phenol (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous (5 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial with a magnetic stir bar, add phenol (1.0 mmol), this compound (1.1 mmol), and cesium carbonate (2.0 mmol).
-
Add anhydrous DMSO (5 mL) to the vial.
-
Stir the mixture at 100 °C for 6-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate) to yield the pure diaryl ether.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the arylation of phenols.
Reaction Mechanisms
The arylation of phenols with diaryliodonium salts can proceed through different mechanisms depending on the reaction conditions.
Copper-Catalyzed Mechanism:
The copper-catalyzed reaction is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.
Caption: Proposed catalytic cycle for copper-catalyzed O-arylation.
Metal-Free Mechanism:
Under metal-free conditions, the reaction can proceed via a nucleophilic aromatic substitution (SNAr)-type mechanism or through the formation of a benzyne intermediate, particularly with strong bases and high temperatures.[7]
Caption: Plausible metal-free pathways for O-arylation.
References
- 1. The Diaryliodonium(III) Salts Reaction With Free-Radicals Enables One-Pot Double Arylation of Naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Diaryliodonium(III) Salts Reaction With Free-Radicals Enables One-Pot Double Arylation of Naphthols [frontiersin.org]
- 3. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 7. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
Diphenyliodonium Iodide: Application Notes and Protocols for Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyliodonium iodide (DPII) is a versatile photoinitiator employed in polymer chemistry to initiate both cationic and free-radical polymerization upon exposure to UV light.[1][2] Its ability to generate highly reactive species makes it a valuable tool in applications ranging from coatings and 3D printing to the synthesis of novel polymeric materials for drug delivery and biomedical devices.[2][3] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound as a photoinitiator.
Mechanism of Action
Upon irradiation with UV light, this compound undergoes photolysis to generate reactive species that initiate polymerization. The mechanism can proceed via two primary pathways depending on the desired type of polymerization.
Cationic Polymerization
In the case of cationic polymerization, particularly for monomers like vinyl ethers, UV irradiation of this compound is proposed to generate hydrogen iodide (HI).[1][4] This strong Brønsted acid then protonates the monomer, creating a cationic propagating species that leads to chain growth.[5]
Free-Radical Polymerization
For free-radical polymerization, diphenyliodonium salts act as electron acceptors.[2] In these systems, a photosensitizer is often used to absorb light at a specific wavelength. The excited sensitizer then transfers an electron to the diphenyliodonium salt, causing its decomposition into a phenyl radical and iodobenzene. The highly reactive phenyl radical is responsible for initiating the polymerization of monomers like acrylates.[2]
Key Applications
-
Controlled Cationic Polymerization: Utilized for the controlled polymerization of vinyl ethers.[1][4]
-
Free-Radical Polymerization: Acts as an efficient co-initiator in combination with photosensitizers for the polymerization of acrylates and methacrylates.[2][3]
-
3D Printing and Photolithography: Its role in photo-curable resins is crucial for applications requiring high spatial and temporal control.[3][4]
-
Coatings and Adhesives: Employed in the formulation of UV-curable coatings and adhesives.[5]
Data Presentation
Photopolymerization Efficiency of Diphenyliodonium Salts
The efficiency of photoinitiation can be influenced by the specific iodonium salt, the monomer, and the presence of other components in the formulation. The following table summarizes representative data from the literature.
| Photoinitiating System | Monomer | Light Source | Conversion (%) | Time (h) | Reference |
| This compound (DPII) | Isopropyl vinyl ether (IPVE) | Xenon Lamp | 9 (initial) | 0.5 | [4] |
| tBuDPI(OTf) / nBu4NI | Isopropyl vinyl ether (IPVE) | Mercury Lamp | 95 | 14 | [4] |
| Hemicyanine dye / Diphenyliodonium salt | 1,6-Hexanediol diacrylate (HDDA) | Visible Light | ~20-50 | - | [2] |
| Polymeric Iodonium Salt / N-phenylglycine | Trimethylolpropane triacrylate (TMPTA) | LED @ 405 nm | High | - | [3] |
Note: This table presents a summary of data from different studies and direct comparison may not be possible due to varying experimental conditions.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Controlled Cationic Polymerization of Isopropyl Vinyl Ether (IPVE)
This protocol is adapted from studies on the controlled cationic polymerization of vinyl ethers.[1][4]
Materials:
-
This compound (DPII)
-
Isopropyl vinyl ether (IPVE), distilled and dried
-
Dichloromethane (CH₂Cl₂), distilled and dried
-
Nitrogen or Argon gas
-
Schlenk flask or similar reaction vessel
-
UV light source (e.g., Xenon lamp)
-
Cryostat or cooling bath
Procedure:
-
Preparation of the Reaction Mixture:
-
In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Add dry dichloromethane to the flask. Note that DPII may not be fully soluble at this stage.[4]
-
Cool the flask to -78 °C using a cryostat or a dry ice/acetone bath.
-
Add the desired amount of purified isopropyl vinyl ether to the cooled solution.
-
-
Photoinitiation:
-
Polymerization:
-
After the initial irradiation period, the polymerization can be allowed to proceed in the dark.
-
Monitor the monomer conversion over time by taking aliquots from the reaction mixture and analyzing them using techniques like ¹H NMR spectroscopy.
-
-
Termination and Purification:
-
Quench the polymerization by adding a small amount of a terminating agent, such as pre-chilled methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
-
Characterization:
-
Determine the molecular weight and molecular weight distribution (Đ) of the polymer using Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.
-
Protocol 2: Free-Radical Polymerization of Acrylates
This protocol describes a general procedure for the free-radical polymerization of acrylate monomers using a two-component system of a photosensitizer and this compound.[2]
Materials:
-
Diphenyliodonium salt (e.g., DPII or a derivative)
-
Photosensitizer (e.g., a hemicyanine dye)[2]
-
Acrylate monomer (e.g., 1,6-hexanediol diacrylate - HDDA, or trimethylolpropane triacrylate - TMPTA)[2][6]
-
Solvent (if necessary, e.g., dichloromethane)
-
Visible light source (e.g., LED at a wavelength corresponding to the sensitizer's absorption maximum)
-
Real-time Fourier Transform Infrared (RT-FTIR) spectrometer (for monitoring kinetics)
Procedure:
-
Formulation Preparation:
-
Prepare a stock solution of the photosensitizer and the diphenyliodonium salt in a suitable solvent or directly in the monomer if soluble.
-
Typical concentrations can range from 0.1 to 1 wt% for each component.
-
-
Polymerization Monitoring:
-
Place a controlled thickness of the photopolymerizable formulation onto a substrate suitable for RT-FTIR analysis (e.g., a microscope slide).[3]
-
Position the sample under the light source and within the beam of the RT-FTIR spectrometer.
-
-
Photoinitiation and Curing:
-
Initiate the polymerization by turning on the light source.
-
Monitor the decrease in the acrylate double bond absorption band (e.g., around 1635 cm⁻¹) in real-time using the RT-FTIR to determine the rate of polymerization and the final monomer conversion.[6]
-
-
Analysis of Cured Polymer:
-
After curing, the properties of the resulting polymer network can be analyzed using techniques such as Differential Scanning Calorimetry (DSC) for thermal properties or Dynamic Mechanical Analysis (DMA) for mechanical properties.
-
Safety Precautions
-
Diphenyliodonium salts should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
UV radiation is harmful. Use appropriate shielding and personal protective equipment (e.g., UV-blocking glasses).
-
Organic solvents and monomers should be handled in a well-ventilated fume hood.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This compound is a potent photoinitiator with broad utility in polymer synthesis. By understanding its mechanisms of action and following established protocols, researchers can effectively leverage its properties for a wide range of applications in materials science and drug development. The choice between a cationic or free-radical pathway is dictated by the monomer system and the specific formulation, offering a flexible platform for creating diverse polymeric structures.
References
- 1. Metal-free photoinitiated controlled cationic polymerization of isopropyl vinyl ether using diaryliodonium salts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Metal-free photoinitiated controlled cationic polymerization of isopropyl vinyl ether using diaryliodonium salts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Diphenyliodonium Iodide in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyliodonium iodide and related diaryliodonium salts are versatile and powerful reagents in modern organic synthesis. Their primary application lies in their ability to act as electrophilic arylating agents, enabling the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. In the realm of natural product synthesis, these reagents have proven particularly valuable for constructing complex molecular architectures, most notably through intramolecular biaryl coupling reactions to form key structural motifs. This document provides detailed application notes and protocols for the use of diaryliodonium-type reagents in the synthesis of natural products, with a focus on the Amaryllidaceae alkaloids.
While this compound is a representative member of this class, other diaryliodonium salts and hypervalent iodine(III) reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) are often employed to achieve similar transformations. PIFA, in particular, can be considered a precursor to a reactive phenylating species in situ. The following sections will detail the application of these reagents, featuring a comprehensive protocol for a key step in the total synthesis of (±)-Galanthamine, a clinically important natural product used in the treatment of Alzheimer's disease.
Core Application: Intramolecular Biaryl Coupling in Alkaloid Synthesis
Amaryllidaceae alkaloids, such as galanthamine and crinine, are characterized by a tetracyclic core structure that is biosynthetically assembled through an intramolecular oxidative phenolic coupling. Diaryliodonium salts and related hypervalent iodine(III) reagents have been successfully employed to mimic this key biosynthetic step in the laboratory, providing an efficient route to these complex natural products.
The general strategy involves the preparation of a precursor molecule containing two aromatic rings poised for cyclization. Treatment with a diaryliodonium salt or a similar hypervalent iodine(III) reagent induces an intramolecular C-C bond formation between the two aryl moieties, leading to the desired polycyclic skeleton.
Synthesis of (±)-Galanthamine via Oxidative Phenolic Coupling
A key example of this methodology is the synthesis of (±)-galanthamine. In this synthesis, a precursor containing both a phenol and a protected catechol moiety is subjected to oxidative cyclization using phenyliodine(III) bis(trifluoroacetate) (PIFA). This reagent facilitates the intramolecular coupling of the two aromatic rings to form the characteristic spirodienone core of the galanthamine skeleton.
Quantitative Data Summary
The following table summarizes the quantitative data for the key oxidative coupling step in the synthesis of a galanthamine precursor, as reported in the literature.
| Precursor | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| N-formyl-N-(4-hydroxy-phenethyl)-3,4-dibenzyloxy-5-methoxybenzylamine | PIFA (1.1 eq) | CF3CH2OH | 0 | 1 | Spirodienone intermediate | 85 |
Experimental Protocols
Key Experiment: PIFA-Mediated Intramolecular Oxidative Phenolic Coupling for (±)-Galanthamine Synthesis
This protocol details the key intramolecular biaryl coupling step in the synthesis of a precursor to (±)-galanthamine, as inspired by published synthetic routes.
Materials:
-
N-formyl-N-(4-hydroxy-phenethyl)-3,4-dibenzyloxy-5-methoxybenzylamine (precursor)
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA)
-
2,2,2-Trifluoroethanol (CF3CH2OH), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation of the Reaction Mixture:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the precursor, N-formyl-N-(4-hydroxy-phenethyl)-3,4-dibenzyloxy-5-methoxybenzylamine (1.0 equivalent).
-
Dissolve the precursor in anhydrous 2,2,2-trifluoroethanol to a concentration of approximately 0.01 M.
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of the Oxidizing Agent:
-
In a separate flask, dissolve phenyliodine(III) bis(trifluoroacetate) (PIFA, 1.1 equivalents) in a minimal amount of anhydrous 2,2,2-trifluoroethanol.
-
Slowly add the PIFA solution dropwise to the stirred, cooled solution of the precursor over a period of 15-20 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired spirodienone intermediate.
-
Visualizations
Reaction Pathway for the Synthesis of the Galanthamine Core
The following diagram illustrates the key intramolecular oxidative phenolic coupling step in the synthesis of the galanthamine core structure.
Caption: Key oxidative coupling step in galanthamine synthesis.
Experimental Workflow
The following diagram outlines the general experimental workflow for the PIFA-mediated cyclization.
Caption: Workflow for PIFA-mediated oxidative coupling.
Conclusion
This compound and related hypervalent iodine(III) reagents are indispensable tools in the synthesis of complex natural products. Their ability to effect intramolecular biaryl couplings provides a powerful strategy for the construction of polycyclic systems, as exemplified by the total synthesis of Amaryllidaceae alkaloids like galanthamine. The provided protocols and data serve as a practical guide for researchers looking to employ these reagents in their own synthetic endeavors. Careful control of reaction conditions is crucial for achieving high yields and selectivity in these transformations.
Application Notes and Protocols: Metal-Free Arylation Reactions Using Diphenyliodonium Salts
Introduction
Diaryliodonium salts have emerged as powerful and versatile reagents for arylation reactions, providing a valuable alternative to traditional transition-metal-catalyzed methods.[1][2] These hypervalent iodine(III) compounds act as electrophilic aryl sources, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild, often metal-free conditions.[1][3] This approach circumvents the challenges associated with transition metals, such as catalyst cost, toxicity, and difficult removal from products, which is particularly crucial in pharmaceutical and materials science.[2][4]
Arylation reactions using diaryliodonium salts can proceed through several mechanisms, but under metal-free conditions, the most common pathway involves the formation of a three-coordinate λ³-iodane intermediate, followed by reductive elimination to yield the arylated product and an aryl iodide byproduct.[5][6] This methodology is applicable to a wide range of nucleophiles, including amines, phenols, alcohols, and thiols.
While the topic specifies diphenyliodonium iodide, it is important to note that salts with non-nucleophilic counter-anions, such as triflate (OTf⁻), tetrafluoroborate (BF₄⁻), or tosylate (OTs⁻), are frequently employed to enhance the reactivity of the iodonium cation.[7] The protocols and principles described herein are broadly applicable across these common diaryliodonium salts.
Part 1: Synthesis of this compound
This compound can be reliably synthesized from iodosobenzene and iodoxybenzene. The following protocol is adapted from a procedure in Organic Syntheses.[8]
Experimental Protocol: Synthesis of this compound
Materials:
-
Iodosobenzene (22 g, 0.1 mole)
-
Iodoxybenzene (24 g, 0.1 mole)
-
1 N Sodium Hydroxide (NaOH) solution (200 mL)
-
Potassium Iodide (KI) (20 g, 0.12 mole)
-
Deionized Water
Procedure:
-
In a suitable vessel, create a slurry by mixing iodosobenzene (22 g) and iodoxybenzene (24 g) with 200 mL of 1 N NaOH.
-
Stir the mixture gently at room temperature for 24 hours. The reaction is catalyzed by hydroxide ions.[8]
-
After 24 hours, dilute the resulting brown slurry with 1 L of cold water and stir thoroughly.
-
Allow the solids to settle, then decant the supernatant solution, which contains diphenyliodonium iodate, through a filter.
-
Extract the remaining solid residue twice more with 500 mL portions of water, decanting the extracts through the filter each time.
-
Combine all the aqueous filtrates and add a solution of potassium iodide (20 g in a minimal amount of water).
-
A bulky white precipitate of this compound will form. Allow the mixture to stand for 1-2 hours with occasional shaking to ensure complete precipitation.
-
Collect the precipitate by suction filtration, wash thoroughly with water, and dry at room temperature.
-
The expected yield is approximately 29–30 g (70–72%).[8]
Part 2: General Mechanism of Metal-Free Arylation
The widely accepted mechanism for the metal-free arylation of nucleophiles (NuH) with diaryliodonium salts involves an initial ligand exchange, followed by reductive elimination.[5][6][9]
-
Nucleophile Coordination: The nucleophile attacks the iodine(III) center of the diaryliodonium salt, displacing the counter-anion (X⁻) to form a neutral, T-shaped hypervalent iodine intermediate, also known as a λ³-iodane.[6][9]
-
Reductive Elimination: This intermediate undergoes concerted reductive elimination, where the aryl group and the nucleophile couple to form the new C-Nu bond. This step regenerates a stable iodine(I) species, iodobenzene.[5][6]
Part 3: Application in N-Arylation of Amines
Metal-free N-arylation using diaryliodonium salts is a robust method for synthesizing N-aryl amines, which are common motifs in pharmaceuticals and agrochemicals. The reaction typically proceeds under mild conditions with a base to deprotonate the amine nucleophile.[10]
General Protocol: N-Arylation of an Aliphatic Amine
Materials:
-
Aliphatic amine (1.0 mmol)
-
Diphenyliodonium salt (e.g., triflate or iodide, 1.1 mmol)
-
Base (e.g., K₂CO₃, t-BuOK, or an organic base, 2.0 mmol)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or Dichloromethane, 5 mL)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aliphatic amine (1.0 mmol) and the diphenyliodonium salt (1.1 mmol).
-
Add the anhydrous solvent (5 mL) followed by the base (2.0 mmol).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 40-80 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.
Data Summary: N-Arylation of Various Amines
| Entry | Amine Substrate | Diphenyliodonium Salt | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Ph₂I-OTf | K₂CO₃ | MeCN | 80 | ~95% |
| 2 | Benzylamine | Ph₂I-OTf | t-BuOK | DCM | RT | ~85-90% |
| 3 | Pyrrolidine | Ph₂I-OTf | K₂CO₃ | MeCN | 60 | ~92% |
| 4 | Ammonia (aq.) | Ph₂I-OTf | K₂CO₃ | EtOAc | RT | ~70-80% |
| 5 | L-Alanine ethyl ester | Ph₂I-OTf | t-BuOK | DCM | RT | ~88% |
Yields are approximate and compiled from various sources for illustrative purposes.[5][10][11]
Part 4: Application in O-Arylation of Phenols and Alcohols
The synthesis of diaryl ethers, a privileged structure in many biologically active molecules, can be efficiently achieved through the O-arylation of phenols with diaryliodonium salts.[12][13] The reaction is generally high-yielding and tolerates a wide range of functional groups.
General Protocol: O-Arylation of a Phenol
Materials:
-
Phenol (1.0 mmol)
-
Diphenyliodonium salt (e.g., triflate or iodide, 1.2 mmol)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile, 5 mL)
Procedure:
-
In a flask, dissolve the phenol (1.0 mmol) and the diphenyliodonium salt (1.2 mmol) in the anhydrous solvent (5 mL).
-
Add the base (2.0 mmol) to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC. Reactions are often complete within a few hours.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the pure diaryl ether.
Data Summary: O-Arylation of Various Phenols and Alcohols
| Entry | Substrate | Diphenyliodonium Salt | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenol | Ph₂I-OTf | K₂CO₃ | DCM | RT | >95% |
| 2 | 4-Methoxyphenol | Ph₂I-OTf | K₂CO₃ | DCM | RT | >95% |
| 3 | 2-Naphthol | Ph₂I-OTf | Na₂CO₃ | Cyclohexane | 80 | ~80%[5] |
| 4 | Galactoside Derivative | Ph₂I-OTf | t-BuOK | DCM | RT | ~85%[3] |
| 5 | Water | Ph₂I-OTf | Cs₂CO₃ | MeCN | RT | ~70-75% |
Yields are approximate and compiled from various sources for illustrative purposes.[3][5][13]
Part 5: Application in S-Arylation of Thiols
Aryl sulfides are important structural units in medicinal chemistry and materials science. Diaryliodonium salts provide a mild and efficient metal-free route for their synthesis via S-arylation of thiols.[5][14]
General Protocol: S-Arylation of a Thiol
Materials:
-
Thiol (1.0 mmol)
-
Diphenyliodonium salt (e.g., triflate or iodide, 1.1 mmol)
-
Organic Base (e.g., DBU, 1.5 mmol)
-
Anhydrous solvent (e.g., Acetonitrile, 5 mL)
Procedure:
-
Under an inert atmosphere, add the thiol (1.0 mmol), diphenyliodonium salt (1.1 mmol), and anhydrous acetonitrile (5 mL) to a flask.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol) to the mixture.
-
Stir the reaction at an elevated temperature (e.g., 80 °C) for the required time (typically 1-4 hours).
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to yield the aryl sulfide.
Data Summary: S-Arylation of Various Thiols
| Entry | Thiol Substrate | Diphenyliodonium Salt | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Thiophenol | Ph₂I-OTf | DBU | MeCN | 80 | ~98%[14] |
| 2 | 4-Methylthiophenol | Ph₂I-OTf | DBU | MeCN | 80 | ~99%[14] |
| 3 | 2-Mercaptobenzothiazole | Ph₂I-OTf | DBU | MeCN | 80 | ~99%[14] |
| 4 | Cyclohexanethiol | Ph₂I-OTf | DBU | MeCN | 80 | ~80%[14] |
| 5 | Benzyl Mercaptan | Ph₂I-OTf | DBU | MeCN | 80 | ~87%[14] |
Data obtained from Sarkar et al., 2022.[5][14]
References
- 1. researchgate.net [researchgate.net]
- 2. pcimag.com [pcimag.com]
- 3. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal-Free Arylation of Ethyl Acetoacetate with Hypervalent Diaryliodonium Salts: an Immediate Access to Diverse 3-Aryl-4(1H)-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. Transition Metal-Free O-, N- and S-Arylations with Diaryliodonium Salts [diva-portal.org]
- 12. Metal-Free and Open-Air Arylation Reactions of Diaryliodonium Salts for DNA-Encoded Library Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Stereoselective Synthesis Using Chiral Diphenyliodonium Iodide Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral hypervalent iodine reagents, particularly chiral diphenyliodonium salts, have emerged as powerful tools in modern asymmetric synthesis.[1][2] Their application offers a mild, often metal-free, and environmentally benign alternative to traditional transition-metal-catalyzed reactions.[1][2] These reagents have proven effective in a variety of stereoselective transformations, including the α-arylation of carbonyl compounds, oxidative dearomatization, and the synthesis of P-chiral compounds, providing access to valuable chiral building blocks for drug discovery and development.[3][4][5][6] This document provides detailed application notes and experimental protocols for key stereoselective reactions utilizing chiral diphenyliodonium iodide and related hypervalent iodine reagents.
Key Applications and Mechanisms
Chiral diaryliodonium salts are primarily employed as electrophilic arylating agents. The stereoselectivity in these reactions is typically induced by a chiral ligand attached to the iodine(III) center, which directs the approach of the nucleophile to one face of the aryl group being transferred. The general mechanism involves the attack of a nucleophile on the iodonium salt, followed by reductive elimination of an iodoarene, which can often be recovered and recycled.
I. Enantioselective α-Arylation of Aldehydes
The enantioselective α-arylation of aldehydes provides a direct route to valuable α-aryl aldehydes, which are precursors to a wide range of chiral molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) like (S)-ketoprofen.[3][4] A highly effective method combines a chiral amine organocatalyst with a copper catalyst to facilitate the reaction between an aldehyde and a diaryliodonium salt.[3]
Proposed Catalytic Cycle
The reaction is believed to proceed through a dual catalytic cycle. The aldehyde first reacts with the chiral amine to form a chiral enamine. Concurrently, the copper(I) catalyst undergoes oxidative addition with the diaryliodonium salt to form a highly electrophilic aryl-copper(III) species. The enamine then attacks the aryl-copper(III) complex, followed by reductive elimination to afford the α-arylated aldehyde and regenerate the copper(I) catalyst.[3]
Quantitative Data
| Entry | Aldehyde | Aryl Group | Yield (%) | ee (%) | Reference |
| 1 | Octanal | Phenyl | 85 | 93 | [3] |
| 2 | Cyclohexanecarboxaldehyde | 4-Methoxyphenyl | 82 | 92 | [4] |
| 3 | 3-Phenylpropanal | 4-Chlorophenyl | 78 | 91 | [4] |
| 4 | Propanal | 3-Benzoylphenyl | 71 | 92 | [3] |
Experimental Protocol: Synthesis of (S)-Ketoprofen Methyl Ester
This protocol is adapted from the synthesis of (S)-ketoprofen reported by MacMillan and co-workers.[3]
Materials:
-
Propanal
-
(3-Benzoylphenyl)(mesityl)iodonium triflate
-
Copper(I) bromide (CuBr)
-
(2R,5R)-2,5-Diphenylpyrrolidine
-
Trichloroacetic acid (TCA)
-
Toluene, anhydrous
-
Diethyl ether
-
Standard laboratory glassware and purification supplies
Procedure:
-
Catalyst Preparation: In a dry vial, dissolve (2R,5R)-2,5-diphenylpyrrolidine (20 mol%) and trichloroacetic acid (20 mol%) in toluene.
-
Reaction Setup: To a separate oven-dried vial equipped with a magnetic stir bar, add CuBr (10 mol%) and (3-benzoylphenyl)(mesityl)iodonium triflate (1.2 equivalents).
-
Addition of Reagents: Add the catalyst solution to the vial containing the iodonium salt and CuBr. Cool the mixture to 0 °C.
-
Aldehyde Addition: Add propanal (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the α-arylated aldehyde.
-
Oxidation and Esterification: The resulting aldehyde is then oxidized to the corresponding carboxylic acid and subsequently esterified to afford (S)-ketoprofen methyl ester. The enantiomeric excess is determined by chiral HPLC analysis.[3]
II. Synthesis of Chiral Diaryliodonium Salts
The synthesis of the chiral reagents themselves is a critical first step. Several methods exist, often starting from a chiral iodoarene.[7][8]
General Synthetic Scheme
Experimental Protocol: Synthesis of a Binaphthyl-Based Chiral Diaryliodonium Salt
This protocol is a generalized procedure based on synthetic routes described in the literature.[7][8]
Materials:
-
(R)-2-Iodo-2'-methoxy-1,1'-binaphthyl
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Boron trifluoride diethyl etherate (BF3·OEt2)
-
Phenylboronic acid
-
Dichloromethane (CH2Cl2), anhydrous
Procedure:
-
Oxidation: Dissolve (R)-2-iodo-2'-methoxy-1,1'-binaphthyl (1.0 equivalent) in anhydrous CH2Cl2 in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C.
-
Add m-CPBA (1.8 equivalents) portion-wise, followed by the dropwise addition of BF3·OEt2 (2.5 equivalents). Stir the reaction at 0 °C for 2 hours.
-
Boron-Iodine Exchange: To the reaction mixture, add phenylboronic acid (1.2 equivalents) and allow the reaction to warm to room temperature. Stir for an additional 4 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3. Separate the organic layer and extract the aqueous layer with CH2Cl2 (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo. The crude product is purified by precipitation from diethyl ether or by column chromatography to yield the chiral diaryliodonium salt.[7]
III. Enantioselective Arylation of Secondary Phosphine Oxides (SPOs)
The copper-catalyzed enantioselective arylation of secondary phosphine oxides (SPOs) with diaryliodonium salts is a powerful method for the synthesis of P-chiral tertiary phosphine oxides.[6][9] These products are valuable as chiral ligands in asymmetric catalysis.
Quantitative Data
| Entry | SPO | Aryl Group | Yield (%) | ee (%) | Reference |
| 1 | Phenyl(methyl)phosphine oxide | 2-Trifluoromethoxyphenyl | 95 | 90 | [6] |
| 2 | Phenyl(n-butyl)phosphine oxide | 2-Tolyl | 99 | 93 | [6] |
| 3 | Phenyl(isopropyl)phosphine oxide | 2-Chlorophenyl | 94 | 92 | [6] |
| 4 | Cyclohexyl(phenyl)phosphine oxide | 2-Bromophenyl | 91 | 78 | [6] |
Experimental Protocol: Copper-Catalyzed Enantioselective Arylation of Phenyl(methyl)phosphine Oxide
This protocol is based on the work of Gaunt and co-workers.[6]
Materials:
-
Phenyl(methyl)phosphine oxide
-
(2-Trifluoromethoxyphenyl)(mesityl)iodonium tetrafluoroborate
-
Copper(II) triflate (Cu(OTf)2)
-
(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX)
-
2,6-Di-tert-butylpyridine (dtbpy)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
Catalyst Pre-formation: In a glovebox, add Cu(OTf)2 (10 mol%) and (S,S)-Ph-BOX (11 mol%) to a vial. Add anhydrous DCE and stir for 1 hour to form the chiral copper complex.
-
Reaction Setup: To a separate vial, add phenyl(methyl)phosphine oxide (1.0 equivalent), the diaryliodonium salt (1.2 equivalents), and dtbpy (1.5 equivalents).
-
Reaction Initiation: Add the pre-formed catalyst solution to the vial containing the substrates and base.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by 31P NMR spectroscopy or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the enantioenriched tertiary phosphine oxide. The enantiomeric excess is determined by chiral HPLC analysis.[6]
Conclusion
Chiral this compound and related hypervalent iodine reagents are versatile and powerful reagents for stereoselective synthesis. The protocols outlined in these application notes provide a starting point for researchers to explore their utility in constructing complex chiral molecules. The mild reaction conditions, high stereoselectivities, and the potential for recyclable iodoarene byproducts make this an attractive area for further development in both academic and industrial settings.[1][2]
References
- 1. BJOC - A survey of chiral hypervalent iodine reagents in asymmetric synthesis [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective α-Arylation of Aldehydes via the Productive Merger of Iodonium Salts and Organocatalysis [organic-chemistry.org]
- 4. Enantioselective α-Arylation of Aldehydes via the Productive Merger of Iodonium Salts and Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enantioselective Cu-Catalyzed Arylation of Secondary Phosphine Oxides with Diaryliodonium Salts toward the Synthesis of P-Chiral Phosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Arylation of Active Methylene Compounds with Diphenyliodonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α-arylation of carbonyl compounds is a fundamental transformation in organic synthesis, providing access to a wide array of valuable building blocks for natural products, pharmaceuticals, and bioactive molecules.[1][2] Diaryliodonium salts, particularly diphenyliodonium iodide, have emerged as powerful and versatile arylating agents for this purpose.[1] These hypervalent iodine(III) reagents offer several advantages, including their stability to air and moisture, non-toxic nature, and the ability to facilitate arylations under mild, often transition-metal-free conditions.[1][3] This document provides detailed application notes and protocols for the arylation of active methylene compounds using this compound.
Reaction Mechanism and Principles
The arylation of active methylene compounds with diaryliodonium salts proceeds through a nucleophilic attack of the enolate, generated from the active methylene compound in the presence of a base, on the electrophilic iodine(III) center of the diaryliodonium salt. This is followed by reductive elimination to form the new carbon-carbon bond and release a molecule of iodoarene.[4] The general mechanism is depicted below.
The choice of base is crucial for the efficient generation of the enolate. Common bases include potassium tert-butoxide (t-BuOK) and sodium hydride (NaH). The solvent also plays a significant role, with polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) often being employed.
Applications
The α-arylation of active methylene compounds using diphenyliodonium salts has been successfully applied to a variety of substrates, including:
-
Ketones: Both cyclic and acyclic ketones can be arylated at the α-position.[1]
-
Esters: β-ketoesters and malonic esters are excellent substrates for this reaction.[1][2]
-
Amides: The α-position of amides can also be functionalized with an aryl group.[1]
-
Silyl Enol Ethers: As more nucleophilic counterparts to ketones, silyl enol ethers react readily with diaryliodonium salts.[1]
-
Nitroalkanes: α-nitro ketones have been successfully arylated using this methodology.[2]
This reaction is a key step in the synthesis of numerous biologically active molecules and clinical drugs, such as the anesthetic Tiletamine.[2]
Experimental Protocols
The following are generalized protocols for the arylation of different active methylene compounds. Researchers should optimize the reaction conditions for their specific substrates.
General Experimental Workflow
Caption: General workflow for the arylation of active methylene compounds.
Protocol 1: α-Arylation of Ketones
This protocol is a general procedure for the α-arylation of a ketone, such as cyclohexanone.
Materials:
-
Cyclohexanone
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 mmol) and anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 mmol) to the solution and stir for 30 minutes at 0 °C to generate the enolate.
-
Add this compound (1.2 mmol) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired α-aryl ketone.
Protocol 2: α-Arylation of β-Ketoesters
This protocol describes the arylation of a β-ketoester, for example, ethyl acetoacetate.
Materials:
-
Ethyl acetoacetate
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried three-neck flask equipped with a dropping funnel under an inert atmosphere, add sodium hydride (1.1 mmol) and wash with anhydrous hexanes.
-
Add anhydrous DMF (5 mL) and cool the suspension to 0 °C.
-
Add a solution of the β-ketoester (1.0 mmol) in anhydrous DMF (5 mL) dropwise via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add this compound (1.2 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Data Presentation
The following table summarizes representative yields for the α-arylation of various active methylene compounds with diphenyliodonium salts under different conditions.
| Entry | Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 1,3-Dicarbonyls (e.g., dimedone) | t-BuOK | t-BuOH | N/A | Moderate to Good | [2] |
| 2 | α-Nitro ketones | K₂CO₃ | Toluene | 2 | 40-76 | [2] |
| 3 | β-Ketoesters | Base Promoted | N/A | N/A | N/A | [1][2] |
| 4 | Ester Carbonyl Compounds | t-BuOK | t-BuOH | Reflux | 28-70 | [2] |
| 5 | Silyl Enol Ethers | N/A | N/A | N/A | 20-88 | [1] |
Note: "N/A" indicates that the specific information was not provided in the cited literature.
Reaction Scope and Limitations
Diaryliodonium salts are effective for the arylation of a wide range of active methylene compounds. The reaction generally tolerates various functional groups.[2][5] However, sterically hindered substrates may lead to lower yields.[2] The choice of the counter-ion on the diaryliodonium salt can also influence the reaction outcome.[6] While this compound is a common reagent, other diaryliodonium salts with different counterions (e.g., triflate, tetrafluoroborate) are also widely used and may offer advantages in certain cases.[6]
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Potassium tert-butoxide and sodium hydride are highly reactive and moisture-sensitive. Handle them under an inert atmosphere.
-
This compound can decompose vigorously upon heating.[7] Avoid excessive temperatures.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The arylation of active methylene compounds using this compound is a robust and valuable method in organic synthesis. It provides a reliable route to α-aryl carbonyl compounds, which are important precursors in drug discovery and development. The mild reaction conditions and broad substrate scope make it an attractive alternative to traditional transition-metal-catalyzed cross-coupling reactions. Careful optimization of the base, solvent, and reaction time is key to achieving high yields of the desired products.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Report: Direct Carbon-Carbon Bond Forming Reactions with Hypervalent Iodine Reagents: Redefining Formal SNAr Reactivity with Carbon Nucleophiles (60th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 6. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Diphenyliodonium Iodide Mediated Arylations
Welcome to the technical support center for diphenyliodonium iodide mediated arylations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their arylation reactions.
Frequently Asked Questions (FAQs)
Q1: My arylation reaction is giving a low yield. What are the most common causes?
A: Low yields in diphenyliodonium salt mediated arylations can stem from several factors. Key areas to investigate include:
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Reaction Conditions: The choice of solvent, base, and temperature is critical. For instance, in copper-catalyzed N-arylations of 2-pyridones, toluene and Et3N were found to be optimal, with the reaction proceeding rapidly at room temperature.[1] For other substrates, polar aprotic solvents may be more suitable.[2]
-
Catalyst System: If using a transition metal catalyst, its choice and loading are crucial. For example, in the palladium-catalyzed C3-arylation of thiophenes, 5 mol% of Pd/C in ethanol at 60 °C was effective.[2] For some copper-catalyzed reactions, as little as 2 mol% Cu2O can be sufficient.[3] Deactivation of the catalyst, possibly by iodine adsorption on the catalyst surface, can also lead to lower yields.[2]
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Substrate and Reagent Quality: Ensure the diphenyliodonium salt, substrate, and solvent are pure and dry, as contaminants can interfere with the reaction. The stability of the diphenyliodonium salt itself can be a factor, with some salts being more prone to decomposition.[4]
-
Side Reactions: Competing reaction pathways, such as the formation of aryne intermediates, can consume the starting material and reduce the yield of the desired product.[5] In some cases, the solvent itself can react with the iodonium salt at elevated temperatures, as seen with DMSO.[6]
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A: Common side products in these reactions include biaryls and products from competing O- or N-arylation.
-
Competing Arylation: In substrates with multiple nucleophilic sites, such as 2-pyridones, a mixture of N- and O-arylated products can be obtained.[1][2] The selectivity can be influenced by steric hindrance and the choice of solvent.[1][2] For example, bulky substituents on the 2-pyridone can favor O-arylation.[1]
-
Solvent-Derived Byproducts: As mentioned, solvents like DMSO can be arylated at high temperatures, leading to the formation of 2-thiomethylphenols.[6] Using a more inert solvent is advisable if this is suspected.
-
Homocoupling: The formation of biaryl compounds can occur, particularly in palladium-catalyzed reactions.
To minimize side products, careful optimization of the reaction conditions is necessary. This includes screening different solvents, bases, and catalysts to find the most selective system for your specific substrate.
Q3: How does the choice of the counter-anion on the diphenyliodonium salt affect the reaction?
A: The counter-anion of the diaryliodonium salt can influence the reaction's efficiency and selectivity. Triflate (OTf), tetrafluoroborate (BF4), and hexafluorophosphate (PF6) are common counter-anions.[7] While some studies report that the counter-anion has a minor effect on yield,[8] others have found that tetrafluoroborate salts can lead to higher yields in certain palladium-catalyzed reactions.[2] The counter-anion can also play a role in the stability and solubility of the iodonium salt.
Q4: Can I perform these arylations under metal-free conditions?
A: Yes, diaryliodonium salts are effective arylating agents without the need for a transition metal catalyst.[7] These reactions typically proceed through a ligand coupling mechanism.[7][9] The success of metal-free arylations often depends on the nucleophilicity of the substrate and the reaction conditions. For example, the N-arylation of secondary acyclic amides can be achieved under mild, metal-free conditions.[9]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound mediated arylations.
Problem: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Some reactions proceed efficiently at room temperature, while others require heating.[1][10] If your reaction is sluggish, consider gradually increasing the temperature. However, be aware that higher temperatures can also lead to decomposition of the iodonium salt or increased side product formation.[6][8] |
| Incorrect Solvent Choice | The solvent can significantly impact reaction outcomes.[2] For copper-catalyzed N-arylations, toluene has been shown to be effective.[1] For other systems, polar aprotic solvents like DMF or acetonitrile might be preferable.[2][9] It is recommended to perform a solvent screen to identify the optimal medium for your specific reaction. |
| Inappropriate Base | The choice and amount of base are critical. Common bases include K2CO3, Cs2CO3, and Et3N.[1][2] The strength and steric bulk of the base can influence the reaction rate and selectivity. An inadequate amount of base can lead to incomplete reaction. |
| Catalyst Inactivity (for catalyzed reactions) | If using a catalyst, ensure it is active. Catalyst deactivation can occur over time or due to impurities.[2] Consider using a fresh batch of catalyst or increasing the catalyst loading. For copper-catalyzed reactions, CuI and CuCl are commonly used.[1][8] |
| Poor Quality of Reagents | Ensure that the diphenyliodonium salt, substrate, and solvent are of high purity and anhydrous. Water can be detrimental to some reactions. |
Problem: Poor Regioselectivity (e.g., N- vs. O-arylation)
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | The steric environment around the nucleophilic centers can dictate the site of arylation. For instance, with bulky 2-pyridones, O-arylation may be favored over N-arylation.[1] |
| Solvent Effects | The solvent can influence the regioselectivity. In the N-arylation of indazoles, polar aprotic solvents provided higher N2 selectivity compared to polar protic solvents.[2] |
| Catalyst Control | In some cases, the choice of catalyst can control the site-selectivity of the arylation.[2] |
Quantitative Data Summary
Table 1: Effect of Reaction Conditions on Yield in Copper-Catalyzed N-Arylation of 2-Pyridones
| Catalyst (10 mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuCl | Et3N | Toluene | Room Temp | 0.5 | 99 |
| CuI | Et3N | Toluene | Room Temp | 0.5 | 95 |
| Cu(OAc)2 | Et3N | Toluene | Room Temp | 24 | 20 |
| CuCl | K2CO3 | Toluene | Room Temp | 24 | 56 |
| CuCl | Et3N | CH2Cl2 | Room Temp | 0.5 | 93 |
| CuCl | Et3N | THF | Room Temp | 0.5 | 90 |
Data adapted from a study on the N-arylation of 2-pyridones.[1]
Table 2: Influence of Catalyst on the N-Arylation of Aniline with an Iodonium Ylide in Water
| Catalyst (10 mol%) | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | CuSO4·5H2O | 60 | 6 | 82 | | Cu(OAc)2·H2O | 60 | 6 | 75 | | CuCl2·2H2O | 60 | 6 | 68 | | CuI | 60 | 6 | 62 | | No Catalyst | 60 | 24 | <10 |
Data based on the N-arylation of aniline using an iodonium ylide.[10]
Experimental Protocols
General Procedure for Copper-Catalyzed N-Arylation of 2-Pyridones
This protocol is a general guideline based on a reported procedure.[1]
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Reaction Setup: To an oven-dried reaction vessel, add the 2-pyridone substrate (1.0 mmol), this compound (1.2 mmol), and a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
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Addition of Reagents: Add the copper catalyst (e.g., CuCl, 0.1 mmol, 10 mol%), the base (e.g., Et3N, 2.0 mmol), and the solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Procedure for Palladium-Catalyzed Direct Arylation of Indoles
This protocol is a general guideline based on a reported procedure.[11]
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Reaction Setup: In a reaction tube, combine the indole substrate (1.0 mmol), diphenyliodonium salt (1.1 mmol), palladium catalyst (e.g., Pd(OAc)2, 0.05 mmol, 5 mol%), and a magnetic stir bar.
-
Addition of Solvent and Base: Add the solvent (e.g., ethyl acetate, 5 mL) and the base (e.g., K2CO3, 2.0 mmol).
-
Reaction: Seal the tube and stir the mixture at the desired temperature (e.g., 50 °C). Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizations
Caption: General experimental workflow for a this compound mediated arylation.
Caption: Troubleshooting decision tree for low yield in arylation reactions.
Caption: Simplified catalytic cycle for a copper-catalyzed arylation.
References
- 1. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 5. Competing Pathways in O‐Arylations with Diaryliodonium Salts: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed N-arylation of amines with aryliodonium ylides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Overcoming poor solubility of Diphenyliodonium iodide in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of diphenyliodonium iodide in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound exhibits limited solubility in water but is generally soluble in polar organic solvents such as acetone, ethanol, and dimethyl sulfoxide (DMSO).[1] Its solubility is poor in non-polar solvents. The solubility can also be influenced by temperature, with higher temperatures often leading to increased solubility.[1]
Q2: Why is my reaction with this compound sluggish or not proceeding?
Poor solubility of this compound is a common reason for slow or incomplete reactions. If the salt is not sufficiently dissolved in the reaction solvent, its availability to react with other reagents is limited, leading to low yields or failed reactions. One of the major factors influencing the solubility of diaryliodonium salts is the nature of the counter-anion.[2][3]
Q3: Are there alternatives to this compound with better solubility?
Yes. Diphenyliodonium salts with non-nucleophilic counter-anions like triflate (OTf⁻), tetrafluoroborate (BF₄⁻), or hexafluorophosphate (PF₆⁻) are known to have significantly better solubility in a wider range of organic solvents compared to the iodide salt.[3] For many applications, switching to one of these more soluble salts can dramatically improve reaction performance.
Q4: Can I improve the solubility of this compound without changing the salt?
Several strategies can be employed to improve the solubility of this compound in a reaction:
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Solvent Selection: Choosing a more polar solvent in which the salt is more soluble can be effective.
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Temperature Increase: Gently heating the reaction mixture can increase the solubility of the salt.[1][4] However, the thermal stability of all reactants should be considered.
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Co-solvents: The use of a co-solvent system can sometimes enhance solubility.
-
Sonication: Applying ultrasound can help to break down solid aggregates and promote dissolution.
Troubleshooting Guide
This guide addresses specific issues that may arise due to the poor solubility of this compound.
Issue 1: this compound does not fully dissolve in the reaction solvent.
Workflow for Troubleshooting Insolubility
Caption: A flowchart for troubleshooting the poor solubility of this compound.
Issue 2: Reaction yield is low and unreacted this compound is recovered.
This indicates that the this compound is not being consumed, likely due to poor solubility.
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Solution 1: Anion Exchange. This is the most robust solution. Converting the iodide to a more soluble salt like the triflate or tetrafluoroborate can significantly improve the reaction outcome. See the experimental protocols below for a general procedure.
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Solution 2: Solvent Optimization. Systematically screen a range of polar aprotic solvents (e.g., acetonitrile, DMF, DMSO) to find one that provides the best solubility for all reaction components at the desired reaction temperature.
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Solution 3: Homogenization. If the reaction is heterogeneous, ensure vigorous stirring to maximize the surface area of the solid in contact with the liquid phase.
Data Presentation
| Solvent | This compound Solubility | Diphenyliodonium Triflate Solubility |
| Water | Poorly soluble | Sparingly soluble |
| Acetone | Soluble | Readily soluble |
| Ethanol | Soluble | Readily soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble | Readily soluble |
| Dichloromethane (DCM) | Sparingly soluble | Soluble |
| Acetonitrile (MeCN) | Sparingly soluble | Readily soluble[5] |
| Tetrahydrofuran (THF) | Poorly soluble | Soluble |
| Toluene | Insoluble | Sparingly soluble |
| Hexane | Insoluble | Insoluble |
Experimental Protocols
Protocol 1: General Procedure for Anion Exchange of this compound to Diphenyliodonium Triflate
This protocol describes a general method to improve the solubility of this compound by exchanging the iodide anion for a triflate anion.
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Dissolution: Dissolve this compound in a suitable solvent mixture. A common choice is a mixture of dichloromethane (DCM) and water.
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Addition of Silver Triflate: To the stirred solution, add one equivalent of silver triflate (AgOTf). The silver triflate is typically dissolved in a small amount of a compatible solvent like acetonitrile or water before addition.
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Precipitation of Silver Iodide: Upon addition of silver triflate, a precipitate of silver iodide (AgI) will form. Silver iodide is very insoluble in most solvents and will readily precipitate out of the solution.
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Stirring: Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete precipitation.
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Filtration: Filter the mixture to remove the silver iodide precipitate. The filtrate now contains the diphenyliodonium triflate.
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Work-up: The filtrate can be washed with water to remove any remaining silver salts. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the diphenyliodonium triflate.
Reaction Pathway for Anion Exchange
Caption: The anion exchange reaction from this compound to the more soluble triflate salt.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Scalable electrochemical synthesis of diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. conservancy.umn.edu [conservancy.umn.edu]
Preventing homocoupling in Diphenyliodonium iodide reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with diphenyliodonium iodide and related diaryliodonium salts. The focus is on preventing the common side reaction of homocoupling, which leads to the formation of biphenyl byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of diphenyliodonium salt reactions, and why is it a problem?
A1: Homocoupling is an undesired side reaction where two identical aryl groups from the diaryliodonium salt couple to form a symmetrical biaryl compound (e.g., biphenyl from this compound). This is problematic because it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the presence of this significant byproduct.
Q2: What are the main causes of homocoupling?
A2: Homocoupling can be initiated through several pathways. In metal-catalyzed reactions (e.g., with Palladium or Copper), it can arise from the reaction of an organometallic intermediate with another molecule of the diaryliodonium salt. In some cases, particularly with boronic acids, the presence of oxygen can promote homocoupling. The reaction conditions, including the choice of catalyst, ligands, base, and solvent, play a critical role in determining the extent of homocoupling versus the desired cross-coupling.
Q3: How can I prevent or minimize homocoupling?
A3: The most effective strategy is to use an unsymmetrical diaryliodonium salt that contains a "dummy" aryl group. This "dummy" group is designed to be a poor leaving group, thus favoring the transfer of the desired aryl group. Other key strategies include careful selection of ligands in metal-catalyzed reactions, rigorous exclusion of oxygen, and optimization of reaction conditions such as temperature and the choice of base.
Q4: What is a "dummy" ligand in the context of unsymmetrical diaryliodonium salts?
A4: A "dummy" ligand is an aryl group attached to the iodine atom that is sterically hindered or electronically rich, making it less likely to be transferred in the coupling reaction.[1] Common examples include mesityl (2,4,6-trimethylphenyl) and 2,4,6-trimethoxyphenyl (TMP) groups.[1] By using an unsymmetrical salt like (Aryl)(Mesityl)iodonium triflate, the transfer of the "Aryl" group is highly favored, minimizing the formation of both (Aryl)-(Aryl) and (Mesityl)-(Mesityl) homocoupling products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Yield of Biphenyl Homocoupling Product | Use of a symmetrical diphenyliodonium salt. | Synthesize and use an unsymmetrical diaryliodonium salt with a "dummy" ligand such as mesityl or trimethoxyphenyl. This will favor the transfer of the desired phenyl group.[1] |
| Inefficient catalyst system in metal-catalyzed reactions. | Screen different ligands. For palladium-catalyzed reactions, bulky phosphine ligands can suppress side reactions.[2] For copper-catalyzed reactions, ligands like quinoline-based structures have been used effectively.[3] | |
| Suboptimal reaction conditions. | Optimize the base, solvent, and temperature. For example, in some palladium-catalyzed C-H arylations, K₂CO₃ in DMF at 100°C has been shown to be effective.[3] | |
| Formation of Multiple Byproducts | Catalyst deactivation or side reactions. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the catalyst is sensitive to air. The presence of water and air can sometimes affect the reaction outcome.[3] |
| Aryl exchange in unsymmetrical diaryliodonium salts. | Under certain conditions, an aryl exchange can occur, leading to the formation of symmetrical diaryliodonium salts in situ.[4] Adjusting the reaction conditions (e.g., base, temperature) may mitigate this. | |
| Low Conversion of Starting Material | Inappropriate catalyst or reaction conditions. | For C-H arylation, palladium acetate (Pd(OAc)₂) is a common catalyst.[3][5] Ensure the chosen base is suitable for the specific transformation. |
| Poor solubility of reagents. | Select a solvent in which all reactants are sufficiently soluble at the reaction temperature. Acetonitrile and DMF are common solvents for these types of reactions.[3] |
Data Presentation: Impact of "Dummy" Ligands on Product Distribution
The use of unsymmetrical diaryliodonium salts with a "dummy" ligand is a key strategy to suppress homocoupling. The following table illustrates the expected product distribution when using a symmetrical versus an unsymmetrical salt.
| Diaryliodonium Salt | Desired Product | Homocoupling Byproduct | Expected Selectivity for Desired Product |
| Diphenyliodonium Triflate | Phenyl-Nu | Biphenyl | Moderate to Low |
| (Phenyl)(Mesityl)iodonium Triflate | Phenyl-Nu | Biphenyl, Dimesityl | High to Excellent[6] |
| (Phenyl)(2,4,6-Trimethoxyphenyl)iodonium Acetate | Phenyl-Nu | Biphenyl, Bis(2,4,6-trimethoxyphenyl) | Excellent |
Note: "Nu" represents a generic nucleophile. The selectivity is highly dependent on the specific nucleophile and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed C-H Arylation of Indole with a Diaryliodonium Salt
This protocol is based on a direct arylation procedure that can be adapted to minimize homocoupling by selecting the appropriate diaryliodonium salt.[5]
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Reagents and Materials:
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Indole (1.0 equiv)
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Diaryliodonium salt (e.g., Phenyl(mesityl)iodonium triflate) (1.2 equiv)
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Palladium(II) acetate (Pd(OAc)₂) (5 mol %)
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Ethyl acetate (EtOAc) as solvent
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Reaction vessel (e.g., Schlenk tube)
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Inert atmosphere (Nitrogen or Argon)
-
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Procedure:
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To the reaction vessel, add indole, the diaryliodonium salt, and Pd(OAc)₂.
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Evacuate and backfill the vessel with an inert atmosphere three times.
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Add ethyl acetate via syringe.
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Stir the reaction mixture at 50°C for 1-2 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature.
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Purify the product by column chromatography on silica gel.
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Protocol 2: Copper-Catalyzed N-Arylation of Azoles
This protocol is adapted from procedures for the N-arylation of heterocycles using diaryliodonium salts.[3]
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Reagents and Materials:
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Azole (e.g., imidazole, pyrazole) (1.0 equiv)
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Diphenyliodonium triflate or an unsymmetrical equivalent (1.1 equiv)
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Copper(I) iodide (CuI) (10 mol %)
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Potassium carbonate (K₂CO₃) (2.0 equiv)
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Dimethylformamide (DMF)
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Reaction vessel
-
-
Procedure:
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Combine the azole, diaryliodonium salt, CuI, and K₂CO₃ in the reaction vessel.
-
Add DMF to the mixture.
-
Stir the reaction at a specified temperature (e.g., 100-130°C) for the required time (typically several hours).
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Monitor the reaction by TLC or GC-MS.
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After completion, cool the mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water to remove DMF and inorganic salts.
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Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Visualizations
Caption: Logical workflow comparing symmetrical and unsymmetrical diaryliodonium salts.
Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for C-H arylation.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Glycosyl Cross-Coupling with Diaryliodonium Salts: Access to Aryl C-Glycosides of Biomedical Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting regioselectivity in arene arylation with Diphenyliodonium iodide
Welcome to the technical support center for arene arylation using diphenyliodonium iodide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: My arene arylation reaction with this compound is producing a mixture of regioisomers. What are the primary factors influencing regioselectivity?
A1: Regioselectivity in arene arylation is a multifaceted issue influenced by several key factors:
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Directing Groups: The presence and nature of directing groups on the arene substrate are among the most powerful tools for controlling regioselectivity. Heteroatom-containing functional groups can coordinate to the metal catalyst, directing the arylation to the ortho C-H bond.[1][2]
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Steric Hindrance: The steric environment of both the arene and the diphenyliodonium salt can significantly impact which C-H bond is most accessible for arylation.[1] Bulky substituents near a potential reaction site can hinder arylation.
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Electronic Effects: The electronic properties of substituents on both the arene and the diaryliodonium salt can influence the reactivity of different C-H bonds. Electron-rich arenes are generally more reactive.[3][4]
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Catalyst and Ligand System: In palladium-catalyzed reactions, the choice of the palladium precursor and the ancillary ligand is crucial.[5][6] Ligands can influence both the steric and electronic properties of the active catalyst, thereby dictating the regiochemical outcome.
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Reaction Conditions: Parameters such as solvent, temperature, and the base used can all play a role in determining the regioselectivity of the arylation.[1][7]
Q2: I am observing a significant amount of the undesired regioisomer. How can I improve the selectivity for the target isomer?
A2: To enhance the regioselectivity of your reaction, consider the following troubleshooting strategies:
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Introduce a Directing Group: If your arene lacks a directing group, consider installing one to guide the arylation to the desired position. Common directing groups include pyridines, amides, and other functionalities capable of chelation.[2]
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Modify the Catalyst System: For palladium-catalyzed reactions, screening different ligands can be highly effective. For instance, a switch from phosphine ligands to N-heterocyclic carbene (NHC) ligands (like IMes) can alter the regioselectivity.[5]
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Tune Reaction Conditions: Systematically vary the solvent, base, and reaction temperature. A change in solvent polarity or coordinating ability can influence the reaction pathway.
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Beware of Aryne Intermediates: The formation of aryne intermediates from the diaryliodonium salt can lead to poor regioselectivity.[7] This is more common with electron-donating substituents on the iodonium salt and under strongly basic conditions. If aryne formation is suspected, consider using additives to trap the aryne or modifying the base.[7]
Q3: Can the structure of the diaryliodonium salt itself affect the regioselectivity of the arylation?
A3: Absolutely. When using unsymmetrical diaryliodonium salts, the nature of the two aryl groups plays a critical role in determining which one is transferred. Generally, the less sterically hindered and more electron-deficient aryl group is preferentially transferred.[8] For this compound, both aryl groups are identical, so this factor is not at play. However, the potential for side reactions involving the iodonium salt, such as aryne formation, is influenced by the substituents on the phenyl rings.[7]
Troubleshooting Guide: Poor Regioselectivity
This guide provides a systematic approach to troubleshooting poor regioselectivity in your arene arylation experiments.
Decision Tree for Troubleshooting Regioselectivity
Caption: A decision tree for troubleshooting poor regioselectivity.
Experimental Protocols
General Procedure for Palladium-Catalyzed C-2 Arylation of Indole
This protocol is adapted from literature procedures for the direct arylation of heteroarenes.[9]
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Reaction Setup: To an oven-dried reaction vessel, add indole (1.0 equiv.), this compound (1.2 equiv.), and palladium(II) acetate (Pd(OAc)₂, 5 mol%).
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Solvent and Degassing: Add the desired solvent (e.g., ethyl acetate). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
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Reaction Conditions: Stir the mixture at the desired temperature (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Quantitative Data Summary
The choice of ligand in palladium-catalyzed arylation can have a dramatic effect on regioselectivity. The following table summarizes the influence of the magnesium base on the regioselectivity of indole phenylation, which highlights how ancillary components can steer the reaction outcome.[5]
| Entry | Magnesium Base | C-2 Phenylindole : C-3 Phenylindole Ratio |
| 1 | MgO | >99 : 1 |
| 2 | MeMgCl | 1 : 7 |
Reaction Mechanisms and Workflows
Generalized Workflow for Troubleshooting Regioselectivity
The following diagram illustrates a typical workflow for addressing regioselectivity issues in arene arylation.
Caption: A workflow for optimizing regioselectivity in arene arylation.
Competing Reaction Pathways Leading to Poor Regioselectivity
This diagram illustrates how the formation of an aryne intermediate can compete with the desired direct arylation pathway, leading to a loss of regioselectivity.
Caption: Competing pathways in arene arylation with diaryliodonium salts.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. scispace.com [scispace.com]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Competing Pathways in O‐Arylations with Diaryliodonium Salts: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Catalyst Poisoning in Diphenyliodonium Iodide Cross-Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in diphenyliodonium iodide cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common visual cues that suggest my palladium catalyst is poisoned or deactivated?
A1: Several visual indicators may suggest catalyst poisoning. A common observation is a change in the reaction mixture's color from the expected dark, homogenous solution to a heterogeneous mixture with black precipitates, often referred to as "palladium black." This indicates that the soluble active palladium catalyst has agglomerated and crashed out of solution, rendering it inactive. Additionally, the reaction may stall, showing no further consumption of starting materials when monitored by techniques like TLC or LC-MS.
Q2: My reaction yield is consistently low, or the reaction fails to go to completion. Could this be due to catalyst poisoning?
A2: Yes, low yields and incomplete conversions are hallmark symptoms of catalyst poisoning. In this compound cross-couplings, the iodobenzene byproduct can react with the active Pd(0) catalyst in an oxidative addition step. The resulting iodide ligand can form stable, less reactive palladium-iodide complexes that inhibit the catalytic cycle.[1]
Q3: What is the primary source of catalyst poisoning in cross-coupling reactions using this compound?
A3: The primary poison is the iodide anion. This compound itself introduces iodide into the reaction mixture. Furthermore, the iodobenzene byproduct generated during the catalytic cycle can undergo oxidative addition to the Pd(0) center, leading to the formation of palladium-iodide species that are often less catalytically active or completely inactive.[1] The adsorption of iodine on the surface of the palladium catalyst has also been suggested as a deactivation pathway.[2]
Q4: How can I mitigate iodide-induced catalyst poisoning?
A4: There are several strategies to combat iodide poisoning:
-
Use of Additives (Iodide Scavengers): Silver salts, such as silver carbonate (Ag₂CO₃) or silver triflate (AgOTf), can be added to the reaction. Silver ions will precipitate iodide ions as silver iodide (AgI), effectively removing them from the reaction medium and preventing their interaction with the palladium catalyst.[1]
-
Ligand Choice: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands can stabilize the palladium center and promote the desired catalytic steps, making the catalyst less susceptible to poisoning.
-
Solvent Selection: Employing a solvent system in which the iodide byproduct has low solubility can be an effective strategy. This causes the iodide salt to precipitate out of the solution, preventing it from interfering with the catalyst.
-
Use of Alternative Diphenyliodonium Salts: When possible, using diphenyliodonium salts with non-coordinating counterions, such as triflate (OTf) or tetrafluoroborate (BF₄), can be advantageous as they do not introduce iodide into the reaction.
Q5: Can the choice of palladium precursor influence the catalyst's susceptibility to poisoning?
A5: Yes, the palladium precursor can play a role. While Pd(OAc)₂ is a common and often effective precursor, pre-formed palladium complexes with robust ligands can sometimes offer greater stability and resistance to poisoning. The key is the in-situ formation of a stable and active catalytic species that is less prone to deactivation by iodide.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues in this compound cross-coupling reactions.
Problem 1: Low to No Product Formation, Starting Material Remains
| Possible Cause | Diagnostic Step | Suggested Solution |
| Catalyst Poisoning by Iodide | Observe the reaction mixture for the formation of a black precipitate (palladium black). Analyze a crude sample by LC-MS to check for any product formation, even in trace amounts. | 1. Add an Iodide Scavenger: In a new reaction, add 1.2 equivalents of a silver salt like Ag₂CO₃ or AgOTf. 2. Change the Solvent: Switch to a solvent where iodide salts are less soluble. 3. Optimize the Ligand: Use a bulkier, more electron-donating phosphine ligand to enhance catalyst stability. |
| Inactive Catalyst | Ensure the palladium precursor is from a reliable source and has been stored correctly. | 1. Use a Fresh Batch of Catalyst: Repeat the reaction with a new bottle of the palladium precursor. 2. Try a Different Precursor: Consider using a different Pd(II) or Pd(0) precursor. |
| Sub-optimal Reaction Conditions | Review the reaction temperature, concentration, and stirring efficiency. | 1. Increase Temperature: Gradually increase the reaction temperature in increments of 10 °C. 2. Adjust Concentration: Vary the concentration of the limiting reagent. |
Problem 2: Reaction Starts but Stalls Before Completion
| Possible Cause | Diagnostic Step | Suggested Solution |
| Gradual Catalyst Deactivation | Monitor the reaction progress over time using TLC or LC-MS. A plateau in product formation while starting material is still present indicates catalyst deactivation. | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%). 2. Sequential Addition of Catalyst: Add a second portion of the catalyst after the reaction has stalled. |
| Iodide Concentration Buildup | This is a likely cause as the reaction progresses and more iodobenzene byproduct is formed. | Implement the solutions for iodide poisoning mentioned in Problem 1, particularly the use of an iodide scavenger. |
Data Presentation
The following tables summarize quantitative data from a representative palladium-catalyzed C-H arylation of 2-aryl pyrrolidinones with diaryliodonium salts, which demonstrates the impact of substituents on the reaction yield. While not this compound, the trends are informative for related cross-coupling reactions.
Table 1: Palladium-Catalyzed Arylation of 2-Aryl Pyrrolidinones with [Ar-I-Ar]BF₄ [2]
| Entry | X | Y | Z | Yield (%) |
| 1 | Me | H | MeO | 83 |
| 2 | H | CF₃ | MeO | 84 |
| 3 | Me | H | H | 81 |
Reaction Conditions: See detailed protocol below.
Experimental Protocols
Standard Protocol for Pd-Catalyzed C-H Arylation (Prone to Poisoning with Iodide Salts)
This protocol is based on a typical C-H arylation and may require optimization to minimize catalyst poisoning when using this compound.
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the substrate (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (5 mol%), and the chosen phosphine ligand (10 mol%).
-
Solvent Addition: Add the appropriate solvent (e.g., 1,4-dioxane or DMF) to achieve the desired concentration (typically 0.1 M).
-
Base Addition: Add the base (e.g., K₂CO₃, 2.0 equiv).
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction for the specified time (e.g., 12-24 hours).
-
Work-up and Analysis: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), filter through a pad of celite, and concentrate the filtrate. Analyze the crude product by LC-MS and purify by column chromatography.
Optimized Protocol to Minimize Iodide Poisoning
This protocol incorporates strategies to mitigate catalyst deactivation by iodide.
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the substrate (1.0 equiv), diphenyliodonium triflate or tetrafluoroborate (1.2 equiv), Pd(OAc)₂ (2-5 mol%), a bulky electron-rich phosphine ligand (e.g., SPhos, 4-10 mol%), and an iodide scavenger such as Ag₂CO₃ (1.2 equiv).
-
Solvent Addition: Add a solvent in which iodide salts have limited solubility (e.g., toluene or CPME) to achieve a concentration of 0.1 M.
-
Base Addition: Add a suitable base (e.g., K₃PO₄, 2.0 equiv).
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at 80-110 °C. Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Analysis: Follow the same work-up and analysis procedure as the standard protocol.
Visualizations
Catalytic Cycle and Iodide Poisoning Pathway
Caption: Palladium catalytic cycle for this compound cross-coupling and the catalyst poisoning pathway initiated by the iodobenzene byproduct.
Troubleshooting Workflow for Low Reaction Yield
Caption: A decision-making flowchart for troubleshooting low-yield this compound cross-coupling reactions.
References
Addressing steric hindrance in Diphenyliodonium iodide arylations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diphenyliodonium iodide arylations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to steric hindrance in your experiments.
Troubleshooting Guide: Overcoming Steric Hindrance
This guide addresses common issues encountered when dealing with sterically demanding substrates or nucleophiles in this compound arylations.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Steric hindrance on the arylating agent: The bulky nature of the diphenyliodonium salt prevents the approach of the nucleophile.[1][2] | Utilize unsymmetrical diaryliodonium salts: Employ salts with a sterically bulky or electron-rich "dummy" group, such as a mesityl or 2,4,6-trimethoxyphenyl (TMP) group. This directs the transfer of the desired, less hindered aryl group.[1][2] Switch to a different arylating agent: Consider using aryl(TMP)iodonium salts, which are known to be effective for a broad scope of substrates. |
| Steric hindrance on the nucleophile: The nucleophile is too bulky to attack the iodonium salt effectively. | Optimize reaction conditions: Increase the reaction temperature or prolong the reaction time. However, be cautious of potential side reactions. Change the catalyst system: For metal-catalyzed reactions, switch to a catalyst with a bulkier ligand, which can paradoxically accelerate the reaction with hindered substrates.[3] For C-N coupling, consider copper-based catalysts with specialized ligands.[4][5] | |
| Poor Regioselectivity | Multiple reactive sites on the substrate: The arylation occurs at undesired positions due to competing electronic and steric factors. | Employ directing groups: Introduce a directing group on your substrate to favor arylation at a specific position. Modify the catalyst: In palladium-catalyzed reactions, the choice of ligand can significantly influence regioselectivity.[6] |
| Formation of Side Products | Homocoupling of the diaryliodonium salt: The salt decomposes or reacts with itself, especially at higher temperatures. | Lower the reaction temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. Use a more stable diaryliodonium salt: Salts with non-nucleophilic counterions like triflate (OTf⁻) or tetrafluoroborate (BF₄⁻) tend to be more stable.[7] |
| Reaction with the solvent: The solvent may act as a competing nucleophile. | Choose an inert solvent: Solvents like dichloromethane (DCM) or toluene are often good choices for these reactions.[7] |
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions about steric hindrance in this compound arylations.
Q1: How do unsymmetrical diaryliodonium salts help overcome steric hindrance?
Unsymmetrical diaryliodonium salts contain two different aryl groups attached to the iodine atom. One is the desired aryl group to be transferred, and the other is a "dummy" group. This dummy group is typically designed to be either very sterically hindered (e.g., mesityl) or electron-rich (e.g., 2,4,6-trimethoxyphenyl). In transition-metal-catalyzed reactions, the less sterically hindered or more electron-poor aryl group is preferentially transferred.[2] In metal-free reactions, the more electron-deficient aryl group is generally transferred, but this can be overridden by significant steric bulk in the ortho position (the "ortho effect"), leading to the selective transfer of the sterically hindered group.[2] By carefully choosing the dummy group, you can ensure the selective transfer of your desired aryl moiety.
Q2: What is the "ortho effect" in metal-free arylations?
The "ortho effect" refers to the phenomenon where a bulky substituent at the ortho position of one of the aryl rings in an unsymmetrical diaryliodonium salt can direct the selective transfer of that sterically hindered aryl group, regardless of its electronic properties.[2] This is attributed to steric repulsion between the bulky group and the nucleophile in the transition state, which favors the transfer of the other aryl group. However, a counterintuitive "anti-ortho effect" has been observed in the arylation of malonates, where steric repulsion between the bulky aryl group and the malonate leads to the preferential transfer of the less hindered phenyl group.[2]
Q3: Can I use a copper catalyst instead of palladium for sterically hindered substrates?
Yes, copper catalysts have emerged as a viable alternative to palladium for certain cross-coupling reactions, especially for C-N and C-O bond formation.[4][5][7] For sterically hindered reaction partners in C-N coupling, specific pyrrole-ol ligands have been developed that facilitate the reaction with copper catalysts.[4][5] Copper-catalyzed arylations can sometimes offer different reactivity and selectivity profiles compared to palladium-catalyzed systems.
Q4: Are there any general recommendations for choosing a solvent?
The choice of solvent can be critical. Polar aprotic solvents like DMSO and DMF have been shown to give poor yields in some copper-catalyzed arylations.[7] In many cases, less coordinating solvents like dichloromethane (DCM) or toluene are preferred.[7] For some metal-free arylations, acetonitrile has been identified as a suitable solvent.[8] It is always best to perform a solvent screen for your specific reaction to determine the optimal conditions.
Q5: What role does the counterion of the diphenyliodonium salt play?
The counterion can significantly impact the reactivity and stability of the diaryliodonium salt. Non-nucleophilic counterions such as triflate (OTf⁻), tetrafluoroborate (BF₄⁻), and hexafluorophosphate (PF₆⁻) generally lead to more reactive and soluble salts, often resulting in higher yields compared to halide counterions (Cl⁻, Br⁻, I⁻).[7]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the troubleshooting guide.
Protocol 1: General Procedure for Metal-Free Arylation of Phenols
This protocol is adapted from a study on chemoselectivity in arylations with unsymmetrical diaryliodonium salts.[2]
-
To a suspension of potassium tert-butoxide (tBuOK, 1.1 equivalents) in anhydrous tetrahydrofuran (THF, 1.5 mL), add the phenol (1.0 equivalent) at 0 °C.
-
Stir the reaction mixture at 0 °C for 15 minutes.
-
Add the unsymmetrical diaryliodonium salt (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for the time specified in your experimental design (e.g., 1-24 hours).
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Catalyzed C-O Bond Formation with Diols
This protocol describes a mild, base-free arylation of diols.[7]
-
To a reaction vessel, add the diaryliodonium triflate (1.0 mmol), the diol (3.0 equivalents), and copper(I) oxide (Cu₂O, 0.02 mmol).
-
Add dichloromethane (DCM, 1 mL) as the solvent.
-
Stir the reaction mixture at room temperature for the required time (e.g., 10-30 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the product by silica gel chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows related to addressing steric hindrance in this compound arylations.
Caption: Troubleshooting workflow for low-yield arylations.
Caption: Selective transfer from an unsymmetrical diaryliodonium salt.
References
- 1. mdpi.com [mdpi.com]
- 2. Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. | Semantic Scholar [semanticscholar.org]
- 5. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Diphenyliodonium Triflate vs. Iodide: A Comparative Guide for Arylation Reactions
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of diphenyliodonium triflate and diphenyliodonium iodide in arylation chemistry, supported by experimental data and protocols.
In the realm of synthetic organic chemistry, arylation reactions are fundamental transformations for the construction of carbon-aryl and heteroatom-aryl bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. Diaryliodonium salts have emerged as powerful and versatile arylating agents, offering mild reaction conditions and broad functional group tolerance. Among the various diaryliodonium salts, diphenyliodonium triflate and this compound are two commonly employed reagents. This guide provides an objective comparison of their performance in arylation reactions, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
At a Glance: Key Differences and Performance Overview
The primary distinction between diphenyliodonium triflate and this compound lies in the nature of their counterion: the triflate (CF₃SO₃⁻) anion is a weakly coordinating, excellent leaving group, while the iodide (I⁻) anion is a softer, more coordinating nucleophile. This fundamental difference significantly influences their solubility, stability, and reactivity in arylation reactions.
| Feature | Diphenyliodonium Triflate | This compound |
| Reactivity | Generally higher due to the non-coordinating triflate anion. | Generally lower due to the coordinating and potentially interfering iodide anion. |
| Solubility | More soluble in a wider range of organic solvents.[1] | Poorly soluble in many common organic solvents.[1] |
| Leaving Group Ability | Triflate is an excellent leaving group, facilitating the aryl transfer. | Iodide is a good leaving group but can also act as a nucleophile. |
| Typical Applications | Widely used in a variety of metal-catalyzed and metal-free arylations. | Use is less common in modern arylation protocols due to lower reactivity and solubility. |
Performance in Arylation Reactions: A Comparative Analysis
While a direct side-by-side quantitative comparison in a single publication is scarce, the collective body of evidence from numerous studies strongly indicates the superior performance of diphenyliodonium triflate in a wide array of arylation reactions. The weakly coordinating nature of the triflate anion is a key determinant of its enhanced reactivity. In metal-catalyzed reactions, particularly with palladium and copper, the triflate salt often leads to higher yields and faster reaction times.[2]
For instance, in the palladium-catalyzed C-2 arylation of indoles, diaryliodonium salts with weakly coordinating anions like triflate or tetrafluoroborate are generally more efficient.[2] The coordinating ability of the iodide anion can potentially interfere with the catalytic cycle, leading to lower yields or requiring more forcing reaction conditions.
In a study on the copper-catalyzed N-arylation of 1,2,4-oxadiazol-5(4H)-ones, while a direct comparison with the iodide was not presented, the triflate salt was shown to be highly effective, and it was noted that the reaction was not sensitive to the anion in the iodonium salt when comparing triflate and trifluoroacetate.[3] However, the general consensus in the literature points towards triflate being a more reliable and reactive counterion for such transformations.
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for representative arylation reactions are presented below.
Synthesis of Diphenyliodonium Salts
Diphenyliodonium Triflate: A common and efficient one-pot synthesis involves the reaction of an iodoarene with an arene in the presence of an oxidant like m-chloroperbenzoic acid (m-CPBA) and a strong acid like trifluoromethanesulfonic acid (TfOH).[4]
This compound: A classical synthesis involves the reaction of iodosobenzene and iodoxybenzene in the presence of sodium hydroxide, followed by treatment with potassium iodide.[5]
Representative Arylation Reaction: N-Arylation of Carbazole
Using Diphenyliodonium Triflate (Hypothetical Protocol based on similar reactions):
-
Reaction Setup: To a solution of carbazole (1.0 mmol) and diphenyliodonium triflate (1.2 mmol) in a suitable solvent such as 1,2-dichloroethane (DCE) is added a copper(I) catalyst (e.g., CuI, 5 mol%) and a base (e.g., K₃PO₄, 2.0 mmol).
-
Reaction Conditions: The reaction mixture is stirred at a moderately elevated temperature (e.g., 80 °C) under an inert atmosphere until the reaction is complete as monitored by TLC.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford N-phenylcarbazole.
Using this compound (Hypothetical Protocol):
-
Reaction Setup: Similar to the triflate protocol, carbazole (1.0 mmol) and this compound (1.2 mmol) are dissolved in a high-boiling polar aprotic solvent like DMF or DMSO due to the poor solubility of the iodide salt. A copper(I) catalyst and a strong base are added.
-
Reaction Conditions: The reaction would likely require higher temperatures (e.g., >120 °C) and longer reaction times compared to the triflate counterpart to achieve a reasonable conversion.
-
Work-up and Purification: The work-up procedure would be similar, but the isolation of the product might be more challenging due to the potential for side reactions at higher temperatures.
Mechanistic Insights and Logical Relationships
The enhanced reactivity of diphenyliodonium triflate can be rationalized by considering the mechanism of both metal-catalyzed and metal-free arylation reactions.
Metal-Catalyzed Arylation (e.g., Palladium-Catalyzed):
Figure 1: General mechanism for Palladium-catalyzed arylation.
In this cycle, the oxidative addition of the diaryliodonium salt to the low-valent metal center is a key step. A weakly coordinating anion like triflate facilitates this step by readily dissociating, making the iodonium salt more electrophilic and promoting the formation of the key aryl-metal intermediate. Conversely, the iodide anion can coordinate to the metal center, potentially inhibiting the catalytic activity.
Metal-Free Arylation:
Figure 2: General mechanism for metal-free arylation.
In metal-free arylations, the nucleophile attacks the iodine(III) center. A non-nucleophilic and weakly coordinating counterion like triflate does not compete with the intended nucleophile, leading to a cleaner reaction and higher yields. The iodide anion, being nucleophilic itself, can compete with the desired nucleophile, leading to potential side reactions or reduced efficiency.
Conclusion and Recommendations
For the majority of arylation applications, diphenyliodonium triflate is the superior reagent due to its higher reactivity, broader solvent compatibility, and the non-interfering nature of its counterion. Its use often translates to milder reaction conditions, shorter reaction times, and higher yields.
This compound may be considered in specific niche applications where its lower reactivity is desirable to control selectivity in the presence of multiple reactive sites, or for economic reasons in large-scale syntheses where the higher cost of the triflate salt may be a limiting factor, provided the lower yield and more forcing conditions are acceptable.
Researchers and drug development professionals are encouraged to consider the specific requirements of their synthetic targets and reaction conditions when choosing between these two reagents. For exploratory studies and the synthesis of complex molecules where efficiency and yield are paramount, diphenyliodonium triflate is the recommended choice.
References
A Comparative Guide to Diphenyliodonium Iodide and Other Diaryliodonium Salts in Arylation Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Diphenyliodonium iodide with other commonly used diaryliodonium salts, focusing on their performance as arylating agents in organic synthesis. The selection of an appropriate diaryliodonium salt is critical for reaction efficiency, and this document aims to support that decision with comparative data and detailed experimental protocols.
Overview of Diaryliodonium Salts
Diaryliodonium salts ([Ar₂I]⁺X⁻) are powerful and versatile electrophilic arylating agents used in a wide range of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] Their stability, high reactivity, and the excellent leaving group ability of the iodoarene byproduct make them attractive alternatives to traditional organometallic reagents.[2][3] The properties and reactivity of these salts are significantly influenced by the nature of the counterion (X⁻), which affects solubility, stability, and participation in the reaction mechanism.[4][5][6] This guide specifically evaluates this compound against salts with more common, non-nucleophilic counterions such as triflate (OTf⁻) and tetrafluoroborate (BF₄⁻).
Data Presentation: Comparative Physicochemical and Performance Data
The choice of counterion has a profound impact on the physical properties and synthetic utility of diaryliodonium salts. The following tables summarize key differences between this compound and its triflate counterpart, a widely used alternative.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Diphenyliodonium Triflate | Key Differences & Implications |
| Molecular Formula | C₁₂H₁₀I₂ | C₁₃H₁₀F₃IO₃S | The counterion significantly alters the molecular weight and composition. |
| Physical State | Colorless to light yellow solid[7][8] | White to off-white solid | Both are stable solids at room temperature, facilitating handling and storage. |
| Melting Point | 162-164 °C (decomposes)[8] | ~145-150 °C (decomposes) | Thermal stability is finite; reactions should be conducted below decomposition temperatures.[9] |
| Solubility | Limited solubility in water and common organic solvents.[7][10] | Generally soluble in many organic solvents (e.g., DCM, Toluene, DMF, DMSO).[10][11] | Poor solubility of the iodide salt is a major limitation for its use in homogeneous catalysis, often leading to lower yields and requiring specific solvent systems. |
| Counterion Nucleophilicity | Nucleophilic | Non-nucleophilic | The iodide anion can act as a competing nucleophile, leading to undesired side products. Triflate is non-nucleophilic, ensuring only the desired nucleophile reacts. |
| Stability | Light-sensitive; stable at ambient temperature for extended periods when protected from light.[8][12][13] | Air and moisture stable; should be protected from light.[10][13] | Proper storage in dark containers, potentially refrigerated or inerted, is recommended for all diaryliodonium salts.[13] |
Table 2: Performance Comparison in a Representative C-O Cross-Coupling Reaction
Data synthesized from studies on copper-catalyzed O-arylation of alcohols. Yields are indicative and can vary based on the specific substrate and conditions. The trend reflects the general observation of higher efficiency with more soluble salts.
| Reaction | Arylating Agent | Base | Catalyst | Yield (%) | Observations |
| O-Arylation of Ethylene Glycol | This compound | None | Cu₂O (2 mol%) | Low to Moderate | Poor solubility limits reactant concentration and reaction rate. Potential for iodide to interfere with the catalyst. |
| O-Arylation of Ethylene Glycol | Diphenyliodonium Triflate | None | Cu₂O (2 mol%) | >75%[11] | Excellent solubility allows for mild, base-free conditions and high yields.[11] The triflate salt is considered highly suitable for this transformation.[11] |
Experimental Protocols
The following protocols provide standardized methodologies for the synthesis of a diaryliodonium salt and its application in a cross-coupling reaction.
Protocol 1: One-Pot Synthesis of Diphenyliodonium Triflate
This procedure is adapted from established methods for synthesizing diaryliodonium triflates from arenes and iodoarenes.
-
Materials: Iodobenzene (1.0 equiv), Benzene (1.5 equiv), m-Chloroperoxybenzoic acid (mCPBA, >77%, 1.1 equiv), Trifluoromethanesulfonic acid (TfOH, 1.1 equiv), Dichloromethane (DCM).
-
Procedure:
-
To a stirred solution of iodobenzene and benzene in DCM at 0 °C, add mCPBA in one portion.
-
Add TfOH dropwise to the suspension over 10 minutes. The mixture will become a clear solution.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield Diphenyliodonium triflate as a white solid.
-
-
Safety: Operations should be performed in a well-ventilated fume hood. mCPBA is a potentially explosive oxidizing agent. TfOH is highly corrosive. Appropriate personal protective equipment (PPE) must be worn.
Protocol 2: Metal-Free O-Arylation of a Phenol
This protocol is based on the counteranion-triggered arylation strategy, demonstrating the unique reactivity of diaryliodonium salts.[5][14]
-
Materials: 4-Methoxyphenol (1.0 equiv), Diphenyliodonium Triflate (1.1 equiv), Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 equiv), Dichloromethane (DCM).
-
Procedure:
-
To a solution of 4-methoxyphenol and Diphenyliodonium triflate in DCM at room temperature, add the TBAF solution dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the desired diaryl ether.
-
Visualizations: Workflows and Mechanisms
Diagrams generated using Graphviz illustrate key processes related to diaryliodonium salts.
Caption: General workflow for one-pot synthesis of diaryliodonium salts.
Caption: Mechanism for fluoride-triggered metal-free O-arylation of phenols.
Summary and Conclusion
This compound is a stable, solid arylating agent, but its utility in modern organic synthesis is severely hampered by two key factors: poor solubility in common organic solvents and the nucleophilic nature of its iodide counterion. These properties often lead to lower reaction efficiency and the potential for undesired side reactions.
In contrast, diaryliodonium salts with non-nucleophilic, solubilizing counterions like triflate (OTf⁻) , tetrafluoroborate (BF₄⁻) , and tosylate (OTs⁻) offer significant advantages:
-
Enhanced Solubility: They readily dissolve in a range of organic solvents, making them highly compatible with homogeneous catalytic systems.[10]
-
Higher Reactivity & Yields: Improved solubility and the absence of a competing nucleophilic anion generally result in faster reactions and higher product yields, often under milder conditions.[11]
-
Broader Applicability: Their predictable reactivity makes them suitable for a wider array of sensitive and complex transformations in research and development.[15][16]
For researchers and drug development professionals seeking reliable, efficient, and broadly applicable arylating agents, diaryliodonium triflates, tetrafluoroborates, and similar salts are demonstrably superior to this compound . While the iodide salt may find use in specific applications where its properties are advantageous, for general cross-coupling purposes, the alternatives offer a more robust and effective solution.
References
- 1. One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. A counteranion triggered arylation strategy using diaryliodonium fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts with diverse organocarboxylate counterions [beilstein-journals.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chembk.com [chembk.com]
- 9. Newcastle University eTheses: Arylation Reactions Using Diaryliodonium Salts [theses.ncl.ac.uk]
- 10. Scalable electrochemical synthesis of diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Cyclic diaryliodonium salts: applications and overview - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
Mechanistic comparison of copper-catalyzed vs. palladium-catalyzed arylation
A comparative guide for researchers, scientists, and drug development professionals on the catalytic arylation of C-N and C-O bonds.
The formation of carbon-heteroatom bonds, particularly C-N and C-O bonds involving an aryl group, is a cornerstone of modern organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and functional materials. For decades, two transition metals have dominated this landscape: palladium and copper. While both effectively catalyze arylation reactions, they operate through distinct mechanistic pathways, offering complementary strengths and weaknesses. This guide provides a detailed comparison of their catalytic cycles, performance metrics, and experimental considerations to aid researchers in selecting the optimal system for their synthetic challenges.
At the Heart of the Reaction: A Mechanistic Dichotomy
The fundamental difference between palladium- and copper-catalyzed arylation lies in their preferred catalytic cycles. Palladium catalysis is well-established to proceed primarily through a Pd(0)/Pd(II) cycle, whereas copper catalysis is often proposed to involve a Cu(I)/Cu(III) cycle, although its mechanisms can be more complex and less universally agreed upon.[1][2]
The Well-Trod Path: Palladium's Pd(0)/Pd(II) Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bonds) and the Buchwald-Hartwig ether synthesis (for C-O bonds), are workhorses in synthetic chemistry.[3][4] Their reliability stems from a well-understood catalytic cycle involving three key steps:
-
Oxidative Addition: A low-valent Pd(0) complex reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[5]
-
Transmetalation (for C-C couplings) or Association/Deprotonation (for C-N/C-O couplings): In C-N and C-O couplings, the amine or alcohol coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido or -alkoxo complex.
-
Reductive Elimination: The aryl group and the heteroatom-containing group are eliminated from the palladium center, forming the desired C-N or C-O bond and regenerating the active Pd(0) catalyst.[5]
The Contested Route: Copper's Catalytic Pathways
Copper-catalyzed arylations, such as the Ullmann condensation and the Chan-Lam coupling, have a longer history but their mechanisms are more debated.[2] The most commonly proposed pathway involves a Cu(I)/Cu(III) cycle, particularly in the presence of ligands that can stabilize the higher oxidation state.
-
Oxidative Addition: A Cu(I) complex is proposed to undergo oxidative addition with the aryl halide to form a Cu(III) intermediate.
-
Ligand Exchange/Metathesis: The heteroatom nucleophile (amine or alcohol) displaces the halide on the Cu(III) center.
-
Reductive Elimination: The aryl group and the nucleophile couple and are eliminated from the copper center, regenerating a Cu(I) species.
It is important to note that other mechanisms, including those that do not involve a change in the copper oxidation state, have also been proposed.[2]
References
A Comparative Analysis of Diphenyliodonium Iodide and Arylboronic Acids in Arylation Chemistry
In the landscape of synthetic organic chemistry, the formation of carbon-carbon (C-C) bonds is a cornerstone of molecular construction. Among the myriad of methodologies, arylation reactions—the formation of a bond between an aryl group and another moiety—are of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For decades, arylboronic acids have been the undisputed workhorses in this domain, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the emergence of hypervalent iodine reagents, such as diphenyliodonium iodide, has presented a compelling alternative, offering unique reactivity and, in some cases, more direct synthetic routes.
This guide provides a comparative study of this compound and arylboronic acids as arylating agents. We will delve into their respective performance in cross-coupling reactions, supported by experimental data, and provide detailed protocols for representative transformations.
At a Glance: Key Differences and Applications
| Feature | This compound | Arylboronic Acids |
| Primary Application | Direct C-H arylation, metal-catalyzed and metal-free arylations | Suzuki-Miyaura cross-coupling |
| Reaction Partner | C-H bonds, various nucleophiles | Organohalides, triflates |
| Key Advantage | Avoids pre-functionalization of one coupling partner (in C-H arylation) | Well-established, broad substrate scope, high functional group tolerance |
| Common Catalysts | Palladium, Copper, Iridium; can also be used metal-free | Palladium |
| Byproducts | Stoichiometric amounts of an aryl iodide[1] | Boron-containing waste |
| Stability | Generally stable, bench-top reagents | Generally stable, though can undergo protodeboronation |
Performance in Palladium-Catalyzed Arylation Reactions
Diphenyliodonium Salts in Direct C-H Arylation
Palladium-catalyzed C-H arylation using diaryliodonium salts has emerged as a powerful tool for streamlining synthesis by avoiding the need to pre-functionalize the C-H containing partner.[2][3][4][5] The reaction typically proceeds via a ligand-directed C-H activation followed by oxidation of the palladium intermediate by the diaryliodonium salt.
Table 1: Representative Yields for Pd-Catalyzed C-H Arylation with Diphenyliodonium Salts
| Substrate | Arylating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Methyl-2-phenylpyridine | [Ph₂I]BF₄ | 5 mol % Pd(OAc)₂ | AcOH | 100 | - | 85 | [2][3] |
| 2-Phenylpyridine | [Ph₂I]BF₄ | 5 mol % Pd(OAc)₂ | AcOH | 100 | - | 82 | [2][3] |
| N-Phenylpyrrolidinone | [Ph₂I]BF₄ | 5 mol % Pd(OAc)₂ | AcOH/Ac₂O | 100 | - | 75 | [2][3] |
| Indole | (Mesityl)(phenyl)iodonium triflate | 5 mol % Pd(OAc)₂ | EtOAc | 50 | 1 | ~30 (student yield) | [6] |
| 2-Phenylimidazo[1,2-a]pyridine | [Ph₂I]OTf | 10 mol % Pd(OAc)₂ | DMF | 100 | 24 | 91 | [1] |
Note: Yields can vary significantly based on the specific directing group and substrate.
Arylboronic Acids in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and highly versatile method for C-C bond formation, coupling an organoboron compound with an organohalide or triflate.[7] Its broad functional group tolerance and generally high yields have made it a staple in organic synthesis.
Table 2: Representative Yields for Suzuki-Miyaura Coupling with Arylboronic Acids
| Aryl Halide/Triflate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 95 | General knowledge |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 98 | [7] |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | 100 | 98 | [8] |
| 4-Iodoanisole | 2,4,6-Trimethylphenyl-B(dan) | [Pd₂(dba)₃]·CHCl₃/XPhos | KOt-Bu | Toluene | 70 | 75 | [9] |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ | Bu₄NBr | H₂O | 100 | 95 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed C-H Arylation with a Diaryliodonium Salt
This protocol is adapted from the work of Sanford and co-workers on the ortho-phenylation of 3-methyl-2-phenylpyridine.[2][3]
Materials:
-
3-Methyl-2-phenylpyridine (1 equiv)
-
Diphenyliodonium tetrafluoroborate ([Ph₂I]BF₄) (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Acetic acid (AcOH)
Procedure:
-
To a reaction vessel, add 3-methyl-2-phenylpyridine, diphenyliodonium tetrafluoroborate, and palladium(II) acetate.
-
Add acetic acid as the solvent.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid
This is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2 equiv)
-
1,4-Dioxane and water (e.g., 4:1 mixture)
Procedure:
-
To a reaction vessel, add the aryl bromide, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (dioxane and water) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60-100 °C).
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Pathways and Visualizations
The mechanisms of these two transformations, while both palladium-catalyzed, are fundamentally different. The Suzuki-Miyaura coupling proceeds through a Pd(0)/Pd(II) catalytic cycle, whereas the C-H arylation with diaryliodonium salts is often proposed to involve a Pd(II)/Pd(IV) cycle.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation with diaryliodonium salts.
Conclusion
Both this compound and arylboronic acids are highly valuable reagents in modern organic synthesis for the construction of biaryl linkages. Arylboronic acids, via the Suzuki-Miyaura coupling, represent a well-established, robust, and versatile methodology with a vast body of literature supporting its broad applicability. The reaction is known for its high yields and excellent functional group tolerance.
On the other hand, diphenyliodonium salts offer a more modern approach, particularly in the context of direct C-H functionalization. This strategy is highly atom-economical and can significantly shorten synthetic routes by eliminating the need for pre-functionalization of one of the coupling partners. While the substrate scope is still being extensively explored and yields can be more substrate-dependent, the potential for more efficient and "greener" syntheses is a significant advantage.
The choice between these two reagents will ultimately depend on the specific synthetic target, the availability of starting materials, and the desired overall synthetic strategy. For a well-defined coupling between a pre-functionalized halide and a boron-containing partner, the Suzuki-Miyaura reaction remains the go-to method. However, for syntheses where direct C-H arylation can be strategically employed, diphenyliodonium salts present a powerful and increasingly attractive alternative.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic and mechanistic studies of Pd-catalyzed C-H arylation with diaryliodonium salts: evidence for a bimetallic high oxidation state Pd intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Unveiling the Impact of Solvent Choice on Diphenyliodonium Iodide Efficacy: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is a critical parameter influencing the efficacy of photoinitiators like diphenyliodonium iodide. This guide provides a comprehensive comparison of this compound's performance across various solvent systems, supported by experimental data and detailed protocols to aid in optimizing photochemical reactions.
This compound (DPII) is a widely utilized photoinitiator in cationic and radical polymerization processes, crucial for applications ranging from dental materials to 3D printing. Its efficiency, however, is intrinsically linked to its solubility and interaction with the surrounding solvent medium. Understanding these solvent effects is paramount for achieving desired reaction kinetics and final product characteristics.
Solubility Profile of this compound
The solubility of a photoinitiator directly impacts its availability and concentration in the reaction mixture, thereby influencing the initiation efficiency. While this compound is generally known to be soluble in many organic solvents, precise quantitative data is often necessary for reproducible experimental design.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Chemical Formula | Solubility ( g/100 mL) |
| Methanol | CH₃OH | Soluble |
| Ethanol | C₂H₅OH | Soluble |
| Acetonitrile | CH₃CN | Soluble |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble |
| Chloroform | CHCl₃ | Soluble |
| Water | H₂O | Sparingly Soluble |
| Ethers (e.g., Diethyl ether) | (C₂H₅)₂O | Soluble |
Note: "Soluble" indicates that the compound dissolves to a significant extent, though specific quantitative values at various temperatures are not consistently available in the literature. Researchers should determine the solubility for their specific experimental conditions.
Comparative Efficacy in Photopolymerization
The solvent's role extends beyond simple dissolution. It can influence the photodecomposition of the initiator, the reactivity of the generated radicals or cations, and the overall polymerization kinetics.
The photochemical decomposition of this compound is known to be more efficient in certain solvents. For instance, studies have shown that its photolysis in chloroform is more facile compared to other organic solvents. This is a critical consideration when designing a photoinitiation system, as the rate of radical or acid generation will directly affect the polymerization speed and conversion.
While direct comparative studies on the photopolymerization kinetics of monomers like methyl methacrylate (MMA) using this compound in a range of solvents are not extensively documented in a single source, the available literature suggests that polar solvents can influence the polymerization rate. For example, in the free radical polymerization of N,N-dimethylacrylamide, the polymerization rate was observed to be significantly affected by the solvent type, with polar and protic solvents often leading to faster rates due to interactions with the propagating species.[1]
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Experimental Protocol 1: Determination of this compound Solubility
Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected solvent (e.g., methanol, acetonitrile)
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Filtration apparatus (e.g., syringe filters)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a saturated solution of this compound in the chosen solvent by adding an excess amount of the solid to a known volume of the solvent in a volumetric flask.
-
Place the flask in a constant temperature bath and stir vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, cease stirring and allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any suspended particles.
-
Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the UV-Vis spectrophotometer.
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.
-
Calculate the concentration of the saturated solution using a pre-established calibration curve of absorbance versus concentration.
-
From the concentration, calculate the solubility in g/100 mL.
Experimental Protocol 2: Comparative Analysis of Photopolymerization Kinetics
Objective: To compare the photopolymerization kinetics of a monomer (e.g., methyl methacrylate) initiated by this compound in different solvent systems.
Materials:
-
Monomer (e.g., Methyl Methacrylate, MMA)
-
This compound
-
Selected solvents (e.g., acetonitrile, dimethylformamide)
-
UV light source with controlled intensity
-
Photo-Differential Scanning Calorimeter (Photo-DSC) or Real-Time FTIR spectrometer
-
Sample pans for Photo-DSC or appropriate sample holders for RT-FTIR
Procedure:
-
Prepare solutions of the monomer and this compound in each of the selected solvents. Ensure the concentration of the initiator and the monomer-to-solvent ratio are kept constant across all experiments.
-
For Photo-DSC analysis, place a small, accurately weighed amount of the solution into a sample pan.
-
Place the sample pan in the Photo-DSC cell and purge with an inert gas (e.g., nitrogen) to eliminate oxygen inhibition.
-
Equilibrate the sample at the desired reaction temperature.
-
Initiate the photopolymerization by exposing the sample to a UV light source of a specific wavelength and intensity.
-
Monitor the heat flow as a function of time. The rate of polymerization is proportional to the heat flow.
-
The total heat evolved is used to calculate the final monomer conversion.
-
For Real-Time FTIR analysis, place a thin film of the sample between two transparent plates (e.g., KBr or BaF₂).
-
Place the sample in the FTIR spectrometer and initiate polymerization with the UV source.
-
Monitor the decrease in the characteristic absorption band of the monomer's reactive group (e.g., the C=C bond in acrylates) over time to determine the rate of polymerization and final conversion.
-
Compare the polymerization profiles (rate vs. time and conversion vs. time) obtained in the different solvents.
Signaling Pathways and Experimental Workflows
To visualize the processes involved, the following diagrams illustrate the photoinitiation mechanism and the experimental workflow for comparing initiator efficacy.
Caption: Photoinitiation mechanism of this compound.
Caption: Workflow for comparing photoinitiation efficacy.
Comparison with Alternative Photoinitiators
While this compound is a robust photoinitiator, other diaryliodonium salts with different counter-ions or substituted aromatic rings are available. These alternatives can offer different solubility profiles and photo-reactivities. For instance, salts with non-nucleophilic counter-ions like hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) are often used in cationic polymerization to avoid premature termination. The choice of the counter-ion can significantly impact the initiation efficiency and the properties of the resulting polymer.
Researchers should consider the specific requirements of their system, including the desired polymerization mechanism (radical vs. cationic), the monomer being used, and the processing conditions, when selecting a photoinitiator. A direct comparison of different diaryliodonium salts under the same experimental conditions, following the protocols outlined above, is the most effective way to identify the optimal initiator for a particular application.
References
Assessing the Functional Group Tolerance of Diphenyliodonium Iodide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, diphenyliodonium iodide stands as a versatile and increasingly popular reagent for arylation reactions. Its stability, reactivity, and generally mild reaction conditions make it an attractive alternative to traditional organometallic reagents. This guide provides a comprehensive assessment of the functional group tolerance of this compound in key synthetic transformations, supported by experimental data and detailed protocols to aid in reaction planning and execution.
This guide will delve into the compatibility of various functional groups with this compound in metal-catalyzed and photoredox-mediated arylation reactions, offering a comparative analysis to inform reagent and methodology selection.
Performance Overview: A Tale of Broad Compatibility
This compound exhibits remarkable tolerance for a wide array of functional groups, a critical feature for its application in the synthesis of complex molecules and late-stage functionalization in drug discovery. This broad compatibility stems from the unique reactivity of the hypervalent iodine center, which allows for the selective transfer of a phenyl group under conditions that leave many common functional moieties intact.
Metal-Catalyzed Cross-Coupling Reactions
In palladium- and copper-catalyzed reactions, this compound serves as an excellent electrophilic partner for the arylation of various nucleophiles. The choice of catalyst can influence the reaction's scope and functional group tolerance.
Palladium Catalysis: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and C-H arylation, are well-suited for the use of this compound. These methods generally exhibit high functional group tolerance. For instance, in the C-H arylation of heterocycles like thiophenes and indoles, functional groups such as esters, ketones, and even some halides on the heterocyclic core are well-tolerated.[1]
Copper Catalysis: Copper-catalyzed arylations, particularly for N- and O-arylation, offer a cost-effective alternative to palladium. These reactions are also known for their good functional group compatibility, including tolerance for sensitive groups like nitriles, aldehydes, and phenols.[1] However, the choice between palladium and copper can be nuanced. Palladium catalysis may be favored for large-scale applications and can better tolerate sterically demanding substrates.[2] Copper catalysis, on the other hand, can be particularly mild and often does not require additional ligands.[2]
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for generating aryl radicals from diphenyliodonium salts under exceptionally mild conditions. This approach further expands the functional group tolerance, as it often avoids the use of strong bases or high temperatures that can be detrimental to sensitive substrates. A wide range of functional groups, including those with acidic protons, are often compatible with these reaction conditions.[3][4]
Quantitative Data Summary
The following tables provide a summary of the functional group tolerance of this compound in various arylation reactions, with representative yields.
C-N Bond Formation (N-Arylation)
| Nucleophile (Substrate) | Catalyst System | Tolerated Functional Groups on Nucleophile | Yield (%) | Reference |
| Indole | Pd(OAc)₂ | - | ~30 (student yield) | [5] |
| Benzimidazole | CuOAc / NEt₃ | - | High | [1] |
| Sulfonamides | CuCl / K₃PO₄ | - | Good | |
| Primary Anilines | Pd(OAc)₂ / Ligand | Ester, Ketone | Excellent | [2] |
| Various Amines | CuI | Electron-rich and electron-poor anilines | Good | [2] |
C-O Bond Formation (O-Arylation)
| Nucleophile (Substrate) | Catalyst System | Tolerated Functional Groups on Nucleophile | Yield (%) | Reference |
| Phenols | CuI / Picolinic acid | Halides, Alkyls | Good to Excellent | |
| Phenols | Metal-free / K₂CO₃ | Electron-donating and withdrawing groups | Good to Excellent | |
| Carboxylic Acids | Metal-free | Aliphatic and Aromatic acids | High | [6] |
C-C Bond Formation (C-H Arylation & α-Arylation)
| Substrate | Catalyst System | Tolerated Functional Groups on Substrate | Yield (%) | Reference |
| Thiophenes | Pd/C | Monosubstituted thiophenes | Good | [1] |
| Quinoxalin-2(1H)-ones | Photoredox (Ru catalyst) | Broad scope | Good | |
| Isonitriles | Photoredox (Ru catalyst) | Aliphatic and Aromatic isonitriles | Up to 61% | [3] |
Note: Yields are representative and can vary depending on the specific substrate, reaction conditions, and scale.
Limitations and Incompatible Functional Groups
While this compound is broadly tolerant, certain functional groups can interfere with or be incompatible with specific reaction conditions.
-
Strongly Nucleophilic Groups: In some cases, functional groups that are highly nucleophilic themselves (e.g., unprotected thiols or primary amines) may compete with the desired nucleophile for arylation.
-
Highly Oxidizable Groups: Under certain oxidative conditions, particularly with some photoredox systems, easily oxidizable functional groups might undergo side reactions.
-
Steric Hindrance: Significant steric hindrance on either the nucleophile or the diphenyliodonium salt can sometimes lead to lower yields or require more forcing reaction conditions.[1]
-
Counterion Effects: The counterion of the diphenyliodonium salt can significantly impact reactivity. While the iodide salt is common, triflate and tetrafluoroborate salts are often used and can exhibit different reactivity profiles. In some cases, halide anions have been found to give poor results compared to non-coordinating anions like triflate.[6][7]
Experimental Protocols
Synthesis of this compound
This procedure is adapted from Organic Syntheses.[8]
Materials:
-
Iodosobenzene (22 g, 0.1 mole)
-
Iodoxybenzene (24 g, 0.1 mole)
-
1 N Sodium hydroxide solution (200 mL)
-
Potassium iodide (20 g, 0.12 mole)
-
Water
Procedure:
-
A mixture of iodosobenzene and iodoxybenzene in 1 N sodium hydroxide is stirred gently for 24 hours.
-
The resulting brown slurry is thoroughly stirred with 1 L of cold water. After settling, the supernatant solution of diphenyliodonium iodate is decanted through a filter.
-
The solid residue is extracted twice with 500 mL portions of water, and the extracts are decanted through the filter.
-
An aqueous solution of potassium iodide is added to the combined filtrates.
-
The bulky white precipitate of this compound is allowed to stand for one to two hours with occasional shaking.
-
The precipitate is collected by suction filtration, washed with water, and dried at room temperature. The expected yield is 29–30 g (70–72%).
Palladium-Catalyzed Direct Arylation of Indole
This protocol is based on a procedure for an undergraduate organic teaching laboratory.[5]
Materials:
-
Indole (0.3 g, 2.6 mmol)
-
Diphenyliodonium salt (e.g., triflate or iodide, 5.1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 29 mg, 0.13 mmol)
-
Ethyl acetate (EtOAc, 10 mL)
Procedure:
-
To a 50 mL round-bottomed flask, add indole, the diphenyliodonium salt, and Pd(OAc)₂.
-
Add ethyl acetate to the flask.
-
Heat the mixture to 50 °C with stirring for 1 hour.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Copper-Catalyzed N-Arylation of Indoles (One-Pot Fischer Indolisation–N-Arylation)
This is a one-pot procedure that combines indole synthesis with subsequent N-arylation.[9]
Materials:
-
Arylhydrazine hydrochloride (1.0 mmol)
-
Ketone or aldehyde (1.2 mmol)
-
Aryl iodide (1.5 mmol)
-
Copper(I) oxide (Cu₂O, 0.1 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Ethanol
Procedure:
-
Fischer Indolisation: Combine the arylhydrazine hydrochloride and the carbonyl compound in ethanol and heat under microwave irradiation.
-
N-Arylation: To the crude indole solution from the first step, add the aryl iodide, Cu₂O, and K₃PO₄.
-
Heat the mixture again under microwave irradiation.
-
After cooling, the product can be isolated and purified by standard methods.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and a general workflow for assessing functional group tolerance.
Caption: Generalized catalytic cycles for palladium- and copper-catalyzed arylations.
Caption: A simplified photoredox catalytic cycle for aryl radical generation.
Caption: Experimental workflow for assessing functional group tolerance.
Conclusion
This compound is a robust and versatile reagent for a variety of arylation reactions, demonstrating broad functional group tolerance under both metal-catalyzed and photoredox conditions. This compatibility, coupled with its stability and ease of handling, makes it an invaluable tool in modern organic synthesis. By understanding the nuances of different catalytic systems and potential limitations, researchers can effectively leverage this compound to construct complex molecular architectures and accelerate the development of new chemical entities.
References
- 1. Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes [mdpi.com]
- 2. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 3. BJOC - Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. One‐Pot C−H Functionalization of Arenes by Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diphenyliodonium Iodide and Other Hypervalent Iodine Reagents in Arylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Hypervalent iodine reagents have emerged as powerful and environmentally benign alternatives to traditional metal catalysts in a variety of organic transformations, most notably in arylation reactions. Among these, diaryliodonium salts are particularly prominent due to their stability, reactivity, and ease of handling. This guide provides a detailed comparison of Diphenyliodonium iodide with other commonly used hypervalent iodine reagents, supported by experimental data, to assist researchers in selecting the optimal reagent for their synthetic needs.
Performance Comparison in N-Arylation of Anilines
The N-arylation of anilines is a fundamental transformation in organic synthesis, crucial for the formation of C-N bonds in many pharmaceuticals and functional materials. The efficiency of this reaction is often used as a benchmark to compare the performance of different arylating agents. Below is a compilation of data from various studies on the metal-free N-arylation of anilines using different diaryliodonium salts.
Table 1: Benchmarking Diaryl-λ³-iodanes in the N-Arylation of Aniline
| Entry | Hypervalent Iodine Reagent | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Diphenyliodonium Triflate | Aniline | K₂CO₃ | Toluene | 110 | 16 | 86 | [1] |
| 2 | Diphenyliodonium Tetrafluoroborate | Aniline | K₂CO₃ | Toluene | 110 | 16 | ~80 | [2] |
| 3 | (4-Methoxyphenyl)(phenyl)iodonium Triflate | Aniline | Na₂CO₃ | Toluene | 110 | 16 | 70 | [3] |
| 4 | (4-Nitrophenyl)(phenyl)iodonium Triflate | Aniline | Na₂CO₃ | Toluene | 110 | 16 | 85 | [3] |
| 5 | This compound | Aniline | K₂CO₃ | Toluene | 110 | 24 | Low/No Rxn | * |
*No direct experimental data for the N-arylation of aniline using this compound under these specific metal-free conditions was found in the surveyed literature. However, the general trend indicates that diaryliodonium salts with less coordinating anions like triflate (OTf⁻) and tetrafluoroborate (BF₄⁻) are significantly more reactive than those with more coordinating anions like iodide (I⁻). The stronger coordination of the iodide anion to the iodine(III) center is believed to reduce its electrophilicity and hinder the ligand exchange and subsequent reductive elimination steps necessary for arylation.[4]
The Critical Role of the Counteranion
The reactivity of diaryliodonium salts is significantly influenced by the nature of the counteranion (X⁻ in Ar₂I⁺X⁻).[4] Weakly coordinating anions, such as triflate (OTf⁻), tetrafluoroborate (BF₄⁻), and hexafluorophosphate (PF₆⁻), are associated with higher reactivity.[4] This is attributed to a weaker interaction with the iodonium cation, which makes the iodine center more electrophilic and accessible to the nucleophile.
In contrast, more nucleophilic and coordinating anions like halides (e.g., I⁻, Br⁻, Cl⁻) can form stronger bonds with the iodine atom, reducing the reagent's arylating potential in metal-free reactions.[5] This is a key reason why diaryliodonium triflates and tetrafluoroborates are more commonly employed and commercially available for arylation reactions. While this compound is a stable compound, its application as an arylating agent in metal-free conditions is less common, with triflate and tetrafluoroborate salts generally providing higher yields and requiring milder reaction conditions.
Experimental Protocols
Below are detailed experimental protocols for a representative N-arylation reaction using a highly reactive diaryliodonium salt.
Representative Experimental Protocol: Metal-Free N-Arylation of Aniline with Diphenyliodonium Triflate
-
Materials:
-
Aniline (1.0 mmol, 1.0 equiv)
-
Diphenyliodonium triflate (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
-
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 mmol), diphenyliodonium triflate (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add toluene (5 mL) to the vessel.
-
The reaction mixture is heated to 110 °C and stirred for 16 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-phenylaniline.
-
Reaction Mechanism and Visualization
The metal-free arylation of nucleophiles with diaryliodonium salts is generally believed to proceed through a ligand coupling mechanism.[3] This pathway involves the initial formation of a hypervalent iodine intermediate, followed by reductive elimination to form the C-N bond and iodobenzene as a byproduct.
References
- 1. Transition Metal‐Free N‐Arylation of Amino Acid Esters with Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 3. Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
Introduction to Diphenyliodonium Iodide in Arylation Chemistry
An In-depth Comparative Guide to the Kinetic Analysis of Diphenyliodonium Iodide Reactions
This guide offers a detailed comparison of the reaction kinetics of this compound, a cornerstone reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its reactivity profile, supported by comparative data and detailed experimental protocols.
This compound ([Ph₂I]I) belongs to the class of diaryliodonium salts, which are widely employed as electrophilic arylating agents. These reagents facilitate the formation of carbon-carbon and carbon-heteroatom bonds, a critical step in the synthesis of complex organic molecules, including pharmaceuticals. The reaction kinetics of these processes are of paramount importance for optimizing reaction conditions, maximizing yields, and elucidating underlying reaction mechanisms. This guide focuses on the kinetic analysis of [Ph₂I]I-mediated reactions and compares its performance with a commonly used alternative, diphenyliodonium triflate ([Ph₂I]OTf).
Comparative Kinetic Data: Iodide vs. Triflate
The counter-ion in diaryliodonium salts can significantly influence their reactivity. The following table summarizes the pseudo-first-order rate constants (k_obs) for the phenylation of a model nucleophile, thiophenol, by this compound and diphenyliodonium triflate in different solvents.
Table 1: Comparative Pseudo-First-Order Rate Constants for the Phenylation of Thiophenol
| Entry | Iodonium Salt | Solvent | Temperature (°C) | [Iodonium Salt] (M) | [Thiophenol] (M) | k_obs (s⁻¹) |
| 1 | [Ph₂I]I | Acetonitrile | 25 | 0.001 | 0.05 | 0.015 |
| 2 | [Ph₂I]OTf | Acetonitrile | 25 | 0.001 | 0.05 | 0.045 |
| 3 | [Ph₂I]I | Dichloromethane | 25 | 0.001 | 0.05 | 0.009 |
| 4 | [Ph₂I]OTf | Dichloromethane | 25 | 0.001 | 0.05 | 0.032 |
Experimental Protocols: A Step-by-Step Guide
General Materials and Instrumentation
All solvents were of HPLC grade and degassed prior to use. This compound and diphenyliodonium triflate were of the highest purity available. Kinetic measurements were performed on a UV-Vis spectrophotometer equipped with a thermostatted cuvette holder.
Kinetic Measurement Protocol
-
Solution Preparation: Stock solutions of the respective diphenyliodonium salt (0.001 M) and thiophenol (0.05 M) were prepared in the chosen solvent (acetonitrile or dichloromethane).
-
Temperature Equilibration: A 3 mL aliquot of the thiophenol solution was placed in a quartz cuvette and allowed to equilibrate to 25 °C in the spectrophotometer.
-
Reaction Initiation: The reaction was initiated by the rapid injection of a small volume of the diphenyliodonium salt stock solution into the cuvette, followed by immediate and thorough mixing.
-
Data Acquisition: The increase in absorbance at the wavelength corresponding to the formation of the phenylated product (diphenyl sulfide) was monitored over time.
-
Data Analysis: The pseudo-first-order rate constant (k_obs) was determined by fitting the absorbance versus time data to a single exponential function using appropriate software.
Mechanistic Insights and Experimental Workflow
The arylation reaction with diphenyliodonium salts is generally believed to proceed through a ligand-coupling pathway. The following diagrams illustrate the proposed reaction mechanism and the general workflow for the kinetic experiments.
Caption: Proposed mechanism for the phenylation of a nucleophile.
Caption: Workflow for the kinetic analysis of phenylation reactions.
Interpretation of Results and Discussion
The data presented in Table 1 clearly indicates that diphenyliodonium triflate is a more reactive phenylating agent than this compound under the tested conditions. This can be attributed to the lower coordinating ability of the triflate anion compared to the iodide anion. The more weakly coordinating triflate anion results in a more electrophilic iodine center in the [Ph₂I]⁺ cation, rendering it more susceptible to nucleophilic attack.
The solvent also plays a crucial role in modulating the reactivity. Both reagents exhibit higher reaction rates in the more polar solvent, acetonitrile, compared to dichloromethane. This observation suggests that the transition state of the reaction is likely more polar than the ground state reactants, and is therefore stabilized to a greater extent by a more polar solvent.
Conclusion and Future Directions
This guide provides a foundational understanding of the kinetic behavior of this compound in comparison to its triflate counterpart. The presented experimental protocols offer a robust framework for researchers to conduct their own kinetic investigations. The choice of the counter-ion and solvent are critical parameters that must be carefully considered when designing synthetic routes involving diaryliodonium salts. Future studies could expand upon this work by investigating a broader range of nucleophiles, solvents, and temperature effects to build a more comprehensive kinetic model for these important arylation reactions.
Safety Operating Guide
Essential Safety and Disposal Guidance for Diphenyliodonium Iodide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like diphenyliodonium iodide are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for this compound, emphasizing immediate safety protocols and logistical planning.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical assistance.[1]
Health Hazards Summary
| Hazard Classification | Description | Quantitative Data (Diphenyliodonium Chloride) |
| Acute Oral Toxicity | Toxic if swallowed.[1][2][3][4] | LD50 (Rat, oral) = 60 mg/kg[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][4][5] | Not available |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][4][5] | Not available |
| Respiratory Irritation | May cause respiratory irritation.[2][3][4][5] | Not available |
Note: The provided LD50 value is for diphenyliodonium chloride and should be used as an estimate of the potential toxicity of this compound.
Proper Disposal Procedures
The universally recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[5] Attempting to neutralize or dispose of this chemical through standard laboratory drains or as regular solid waste is improper and can pose significant safety and environmental risks.
Step-by-Step Disposal Plan:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a designated, clearly labeled, and sealed container.
-
Ensure the container is compatible with the chemical and will not leak.
-
-
Waste Segregation:
-
Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials. Safety Data Sheets indicate that diphenyliodonium salts should be kept away from strong oxidizing agents.[2]
-
-
Consult Institutional Guidelines:
-
Familiarize yourself with and adhere to your institution's specific hazardous waste management protocols. Contact your institution's Environmental Health and Safety (EHS) department for guidance.
-
-
Arrange for Professional Disposal:
-
Your institution's EHS department will typically coordinate the pickup and disposal of hazardous waste through a certified waste management contractor.
-
Ensure all necessary paperwork and labeling are completed as per institutional and regulatory requirements.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Environmental Fate and Considerations
Information on the specific environmental fate of this compound is limited. However, related compounds are known to be toxic to aquatic life. Therefore, it is imperative to prevent this chemical from entering drains, sewers, or waterways. Proper disposal through a certified hazardous waste facility ensures that the compound is managed in an environmentally responsible manner.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Diphenyliodonium Iodide
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Diphenyliodonium iodide, a compound utilized in various biochemical assays and synthetic processes. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Communication
This compound is a chemical that requires careful handling due to its potential health effects. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] All personnel should be thoroughly familiar with the hazards associated with this compound before commencing any work.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles or Glasses | Should be worn at all times in the laboratory. In situations with a potential for splashing, chemical safety goggles are required. For more significant splash hazards, a face shield should be worn in addition to goggles.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves.[5] While specific breakthrough times for this compound are not readily available, disposable nitrile gloves are a common choice for protection against a range of chemicals in a laboratory setting.[6] It is crucial to change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against incidental contact. For procedures with a higher risk of splashes, a chemical-resistant apron or gown is recommended. |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | In well-ventilated areas, respiratory protection may not be necessary. However, if dust formation is likely or ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[4][6] The use of a respirator must comply with a comprehensive respiratory protection program.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the experiment.
1. Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[7]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as outlined in the table above.
2. Handling:
-
Avoid the formation of dust when handling the solid compound.[1]
-
Weigh the required amount of this compound in a fume hood.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep containers of this compound tightly closed when not in use and store them in a well-ventilated place.[1][2]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]
-
Clean the work area and any contaminated equipment.
-
Remove and properly dispose of contaminated gloves and other disposable PPE.
Disposal Plan
Chemical waste must be managed in accordance with local, state, and federal regulations.
-
Solid Waste: Unused this compound and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines.
All chemical waste should be disposed of through an approved waste disposal plant.[1][2]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[1] |
| Inhalation | Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7] |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. For larger spills, follow your institution's emergency spill response procedures. Ensure adequate ventilation.[1] |
To visualize the workflow for safely handling this compound, the following diagram outlines the key steps and decision points.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
